6-Acetylpicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
6-acetylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIQDJPKUDAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570184 | |
| Record name | 6-Acetylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159307-02-5 | |
| Record name | 6-Acetylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 6-Acetylpicolinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Acetylpicolinonitrile, a valuable building block in medicinal chemistry and materials science. This document details established synthetic protocols, presents a consolidated summary of its physicochemical properties, and offers an analysis of its expected spectral characteristics. Due to the limited availability of public experimental spectra, this guide combines information from peer-reviewed literature and patents with predictive analysis for the characterization data. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Introduction
This compound, also known as 6-acetyl-2-pyridinecarbonitrile, is a substituted pyridine derivative incorporating both a ketone and a nitrile functional group. This unique combination of reactive sites makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds. Notably, it serves as a key precursor for the preparation of iminopyridine oxazoline cobalt complexes, which are utilized as catalysts in enantioselective hydroboration reactions.[1] Its structural motif is of significant interest to researchers in drug discovery and materials science for the development of novel therapeutic agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-acetyl-2-pyridinecarbonitrile | Sigma-Aldrich[2] |
| CAS Number | 159307-02-5 | Sigma-Aldrich[2] |
| Molecular Formula | C₈H₆N₂O | LookChem[1] |
| Molecular Weight | 146.15 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Purity | Typically ≥95% | Sigma-Aldrich[2] |
| Storage Temperature | Room Temperature (sealed in dry conditions) | Sigma-Aldrich[2] |
| Boiling Point (Predicted) | 287.8 ± 25.0 °C | LookChem[1] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | LookChem[1] |
| LogP (Predicted) | 1.15588 | LookChem[1] |
Synthesis of this compound
Two primary synthetic routes for the preparation of this compound have been identified in the literature.
Synthesis from 6-(1-ethoxyvinyl)picolinonitrile (Route A)
This method is reported to be a high-yielding route for the synthesis of this compound.
Caption: Synthesis of this compound from 6-(1-ethoxyvinyl)picolinonitrile.
Experimental Protocol:
-
Reactants: 6-(1-ethoxyvinyl)picolinonitrile, aqueous hydrogen chloride, 1,4-dioxane.
-
Procedure: To a solution of 6-(1-ethoxyvinyl)picolinonitrile in a mixture of 1,4-dioxane and water, aqueous hydrogen chloride is added. The reaction mixture is stirred at 20 °C for 2 hours.
-
Work-up and Purification: The specific details for the work-up and purification were not available in the public domain. A standard aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and subsequent purification by column chromatography on silica gel would be a typical procedure.
-
Yield: 82.0%.[1]
Synthesis from 2-Acetylpyridine N-oxide (Route B)
This method involves the cyanation of a pyridine N-oxide derivative.
Caption: Synthesis of this compound from 2-Acetylpyridine N-oxide.
Experimental Protocol:
-
Reactants: 2-Acetylpyridine N-oxide, dimethylcarbamoyl chloride, trimethylsilyl cyanide, dichloromethane.
-
Procedure: To a solution of 2-acetylpyridine N-oxide in dichloromethane, dimethylcarbamoyl chloride is added, and the mixture is stirred. Subsequently, trimethylsilyl cyanide is added, and the reaction is allowed to proceed at room temperature.
-
Work-up and Purification: The patent describing this procedure does not provide specific details for the work-up and purification of the final product. A typical approach would involve quenching the reaction, followed by an aqueous work-up, extraction with an organic solvent, and purification by chromatography.
-
Yield: The yield for this specific transformation is not explicitly stated in the available literature.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | 7.8 - 8.2 | m | 3H | Aromatic protons |
| -COCH₃ | ~2.7 | s | 3H | Acetyl methyl protons |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C=O | ~195 | Acetyl carbonyl carbon | ||
| Pyridine-C | 125 - 155 | Aromatic carbons | ||
| C≡N | ~117 | Nitrile carbon | ||
| -COCH₃ | ~26 | Acetyl methyl carbon |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 | Strong | C≡N stretch (nitrile) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600, 1580, 1450 | Medium to Weak | Aromatic C=C and C=N ring stretching |
| ~1360 | Medium | C-H bend (methyl) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular ion) |
| 131 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 103 | [M - COCH₃]⁺ (Loss of an acetyl radical) |
| 76 | [C₅H₄N]⁺ (Pyridine ring fragment) |
Experimental Workflows
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable synthetic intermediate with accessible synthetic routes. This technical guide provides a consolidated resource for its preparation and expected analytical characteristics. While detailed experimental spectra are not widely available, the predictive data and analysis of functional group characteristics presented herein offer a strong foundation for researchers working with this compound. Further experimental validation of the spectral data is encouraged for rigorous structural confirmation.
Disclaimer
The predicted spectral data in this document are for estimation purposes only and should not be used as a substitute for experimentally obtained data for definitive structure elucidation. The experimental protocols are based on literature reports and may require optimization for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
References
6-Acetylpicolinonitrile chemical properties and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-Acetylpicolinonitrile. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
This compound, a substituted pyridine derivative, is a compound of interest in organic synthesis. Its chemical structure incorporates a pyridine ring, an acetyl group, and a nitrile group, making it a versatile building block for more complex molecules.
IUPAC Name and Identification
-
IUPAC Name: 6-acetyl-2-pyridinecarbonitrile
-
CAS Number: 159307-02-5
-
Molecular Formula: C₈H₆N₂O
-
Canonical SMILES: CC(=O)C1=CC=CC(=N1)C#N
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental data.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | |
| Boiling Point | 287.8 ± 25.0 °C (Predicted) | |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |
| Physical Form | Solid | |
| Storage Temperature | Sealed in dry, Room Temperature | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 146.048012819 | |
| LogP | 1.15588 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential method for the synthesis of this compound could involve the reaction of a suitable 6-acetyl-2-halopyridine (e.g., 6-acetyl-2-chloropyridine) with a cyanide salt, such as potassium cyanide or sodium cyanide, in a polar aprotic solvent like DMSO or DMF. The reaction may require a catalyst, such as a palladium complex, to facilitate the nucleophilic substitution.
Figure 1. Proposed synthetic scheme for this compound.
General Experimental Procedure (Hypothetical)
-
Reaction Setup: A dry, three-necked round-bottom flask is charged with the 6-acetyl-2-halopyridine starting material and the palladium catalyst (if used). The flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Solvent and Reagent Addition: Anhydrous polar aprotic solvent (e.g., DMF) is added, and the mixture is stirred to dissolve the solids. The cyanide salt is then added carefully.
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred under a nitrogen atmosphere for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted several times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the pyridine ring, the acetyl group (carbonyl and methyl carbons), and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
A strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.
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A strong absorption band in the region of 1680-1700 cm⁻¹ due to the C=O stretching vibration of the acetyl group.
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Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
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C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound (146.0480 g/mol ). Fragmentation patterns could provide further structural information.
Applications and Future Directions
This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups offer multiple reaction sites for further chemical transformations, making it a useful building block in the development of new pharmaceuticals, agrochemicals, and materials. For instance, it is a synthetic reagent used in the preparation of iminopyridine oxazoline cobalt complexes which act as catalysts.
Future research may focus on exploring the reactivity of this molecule to synthesize novel compounds with potential biological or material properties. Given the prevalence of pyridine and nitrile moieties in bioactive molecules, derivatives of this compound could be investigated as potential therapeutic agents.
Figure 2. Potential applications of this compound.
Spectroscopic Data of Aniracetam (CAS 72432-10-1): A Technical Guide
Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Aniracetam, a nootropic agent identified by CAS number 72432-10-1. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for Aniracetam are crucial for its structural elucidation and confirmation.
¹H and ¹³C NMR Spectroscopic Data
Table 1: Predicted ¹H and ¹³C NMR Data for Aniracetam
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2', H-6' (Aromatic) | ~7.8-8.0 | ~130-132 | Doublet | ~8-9 |
| H-3', H-5' (Aromatic) | ~6.9-7.1 | ~113-115 | Doublet | ~8-9 |
| OCH₃ | ~3.8-3.9 | ~55-56 | Singlet | N/A |
| CH₂ (Pyrrolidinone, α to N) | ~3.6-3.8 | ~45-47 | Triplet | ~7-8 |
| CH₂ (Pyrrolidinone, β to N) | ~2.1-2.3 | ~18-20 | Multiplet | ~7-8 |
| CH₂ (Pyrrolidinone, γ to N) | ~2.4-2.6 | ~30-32 | Triplet | ~7-8 |
| C=O (Amide) | N/A | ~174-176 | N/A | N/A |
| C=O (Benzoyl) | N/A | ~168-170 | N/A | N/A |
| C-1' (Aromatic) | N/A | ~125-127 | N/A | N/A |
| C-4' (Aromatic) | N/A | ~162-164 | N/A | N/A |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like Aniracetam is as follows:
1.2.1. Sample Preparation:
-
Weigh approximately 5-25 mg of Aniracetam for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.
-
To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
1.2.2. Instrument Parameters and Data Acquisition:
-
The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
For a ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Standard pulse programs are used for both ¹H and ¹³C NMR acquisition.
1.2.3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Spectroscopic Data
The IR spectrum of Aniracetam shows characteristic absorption bands corresponding to its functional groups.
Table 2: Characteristic IR Absorption Bands for Aniracetam
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Aliphatic C-H | Stretching |
| ~1760-1690 | C=O (Amide) | Stretching |
| ~1680-1640 | C=O (Benzoyl) | Stretching |
| ~1600, ~1500 | Aromatic C=C | Stretching |
| ~1250 | C-O (Aryl ether) | Stretching |
| ~1170 | C-N | Stretching |
Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a common technique for obtaining the IR spectrum of solid samples.
2.2.1. Sample Preparation:
-
A small amount of solid Aniracetam is placed directly onto the ATR crystal.
2.2.2. Instrument Parameters and Data Acquisition:
-
The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean ATR crystal is recorded first.
-
The sample spectrum is then recorded.
-
A sufficient number of scans are co-added to obtain a high-quality spectrum.
2.2.3. Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum is typically displayed with wavenumber (cm⁻¹) on the x-axis and transmittance or absorbance on the y-axis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometric Data
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods have been developed for the analysis of Aniracetam.
Table 3: Mass Spectrometry Data for Aniracetam
| Technique | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| LC-MS/MS | Positive Electrospray (ESI+) | 220.1 | 135.0, 107.0, 77.0 |
| GC-MS | Electron Ionization (EI) | 219 (M⁺) | 135, 107, 77 |
Experimental Protocols for Mass Spectrometry
3.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: Aniracetam is separated from the sample matrix using a reverse-phase HPLC column (e.g., C18). A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluent from the HPLC is introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection: The precursor ion of Aniracetam (m/z 220.1) is selected and fragmented, and the resulting product ions are detected.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: The sample containing Aniracetam is dissolved in a suitable organic solvent.
-
Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5MS). The oven temperature is programmed to separate the components of the sample.
-
Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is typically used.
-
Detection: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of Aniracetam, or in selected ion monitoring (SIM) mode for targeted analysis.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like Aniracetam.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a comprehensive summary of the available spectroscopic data and analytical methodologies for Aniracetam. The presented information is essential for the quality control, structural verification, and further research and development of this compound.
The Emergence of a Key Synthetic Intermediate: A Technical Guide to 2-Acetyl-6-Cyanopyridine
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2-acetyl-6-cyanopyridine. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the seminal synthesis of this compound as a key intermediate. While information on its direct biological activity and involvement in signaling pathways is not extensively documented in publicly available literature, its role as a precursor in the synthesis of more complex molecules underscores its significance in medicinal and materials chemistry. This guide presents detailed experimental protocols, quantitative data, and a visualization of its synthetic pathway to serve as a valuable resource for the scientific community.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of cyano (-CN) and acetyl (-COCH3) groups onto the pyridine ring creates versatile intermediates with multiple reactive sites, enabling a wide range of chemical transformations. 2-Acetyl-6-cyanopyridine, in particular, emerged as a significant building block in the early 1990s, primarily as a key intermediate in the synthesis of oligo-2,6-pyridines. These larger, more complex molecules have applications as complexing agents, with potential uses in therapeutic and diagnostic imaging.[1] This guide focuses on the initial disclosure and synthesis of 2-acetyl-6-cyanopyridine, providing a detailed account of its preparation and characterization.
Discovery and Historical Context
The documented discovery of 2-acetyl-6-cyanopyridine is most prominently detailed in a 1996 United States Patent (US5539117A), filed in April 1993.[1] This patent describes the compound as a "key new intermediate" for the synthesis of oligo-2,6-pyridines.[1] The invention presented a more straightforward and cost-effective method for producing these oligopyridines, highlighting the critical role of 2-acetyl-6-cyanopyridine in this improved synthetic route.[1] While it is possible that the compound was synthesized prior to this patent, this document provides the earliest detailed public record of its preparation and utility.
The broader class of cyanopyridines is widely recognized for its diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This context suggests the potential for 2-acetyl-6-cyanopyridine and its derivatives to be explored for various therapeutic applications.
Synthesis of 2-Acetyl-6-Cyanopyridine
The primary documented method for the synthesis of 2-acetyl-6-cyanopyridine involves the treatment of a pyridine-1-oxide precursor.[1] This approach provides a direct route to the desired disubstituted pyridine.
Experimental Protocol
The following protocol is adapted from the experimental procedures outlined in US Patent 5539117A.[1]
Materials:
-
Pyridine-1-oxide
-
Cyanotrimethylsilane (TMSCN)
-
Dimethylcarbamyl chloride
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate (aqueous solution)
-
Magnesium sulfate (MgSO4)
Procedure:
-
A solution of pyridine-1-oxide is prepared in dichloromethane.
-
Cyanotrimethylsilane is added to the solution.
-
The mixture is cooled, and dimethylcarbamyl chloride is added dropwise while maintaining the temperature.
-
The reaction is allowed to warm to room temperature and stirred for a specified period.
-
The reaction mixture is then quenched by the addition of an aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed, and dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved through column chromatography to afford pure 2-acetyl-6-cyanopyridine.[1]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory setting.
Synthetic Pathway Visualization
The synthesis of 2-acetyl-6-cyanopyridine can be visualized as a multi-step process starting from pyridine-1-oxide. The following diagram illustrates the logical flow of this synthesis.
Caption: Synthetic workflow for 2-acetyl-6-cyanopyridine.
Physicochemical and Spectroscopic Data
The characterization of 2-acetyl-6-cyanopyridine is crucial for confirming its identity and purity. The following tables summarize the key quantitative data reported in the literature.[1]
Table 1: Physical Properties
| Property | Value |
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
| Appearance | Not explicitly stated |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-D₆) | δ 3.35 (s, exchanges with D₂O), 6.5 (s, 2H, --CH₂), 8.25 to 8.5 (m, 5H), 8.75 (t, 1H), and 8.97 ppm (~d, 2H) |
| ¹³C NMR (DMSO-D₆) | δ 66.75 (--CH₂--), 117.1 (CN), 125.94, 128.19, 132.4 (weak), 133.95, 140.82, 146.71, 146.91, 151.92 (weak), and 190.30 ppm (C=O) |
Table 3: Elemental Analysis
| Element | Calculated (%) | Found (%) |
| C | Not provided for the final compound in the source | Not provided for the final compound in the source |
| H | Not provided for the final compound in the source | Not provided for the final compound in the source |
| N | Not provided for the final compound in the source | Not provided for the final compound in the source |
Note: The provided NMR data in the source patent appears to correspond to a downstream product, a pyridinium salt derived from 2-acetyl-6-cyanopyridine, rather than 2-acetyl-6-cyanopyridine itself.[1] Detailed spectroscopic data for the isolated 2-acetyl-6-cyanopyridine is not fully elaborated in this specific source.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific studies in the public domain detailing the biological activity or the role of 2-acetyl-6-cyanopyridine in cellular signaling pathways. While the broader class of cyanopyridine derivatives has been investigated for various pharmacological properties, the specific effects of 2-acetyl-6-cyanopyridine remain an area for future research. Its primary documented utility is as a synthetic intermediate.[1]
Applications and Future Directions
The principal application of 2-acetyl-6-cyanopyridine, as established in the early 1990s, is its role as a key intermediate in the synthesis of oligo-2,6-pyridines.[1] These molecules are of interest for their ability to form stable complexes with metal ions, which is a critical feature for applications in areas such as:
-
Diagnostic Imaging: As part of complexing agents for radioactive isotopes.
-
Therapeutics: In the development of targeted drug delivery systems.
-
Materials Science: For the creation of novel polymers and functional materials.
Future research could focus on several promising avenues:
-
Exploration of Biological Activity: Screening 2-acetyl-6-cyanopyridine and its derivatives for potential therapeutic properties, leveraging the known bioactivity of the cyanopyridine scaffold.
-
Development of Novel Synthetic Routes: Investigating alternative and more efficient synthetic methods to produce this intermediate.
-
Expansion of Chemical Derivatization: Utilizing the reactive acetyl and cyano groups to synthesize a diverse library of novel compounds for various applications.
Conclusion
2-Acetyl-6-cyanopyridine stands as a noteworthy example of a chemical intermediate whose discovery was driven by the need for more efficient synthetic pathways to complex molecular architectures. While its own biological profile is yet to be fully elucidated, its importance in the synthesis of functional molecules like oligo-2,6-pyridines is clearly documented. This guide provides a foundational understanding of its synthesis and characterization, serving as a valuable resource for chemists and pharmaceutical scientists. Further exploration of this versatile molecule holds the potential to unlock new applications in medicine and materials science.
References
A Comprehensive Technical Guide to the Theoretical and Molecular Modeling of 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the theoretical and molecular modeling studies of 6-Acetylpicolinonitrile, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of dedicated research on this specific molecule, this document outlines the established computational methodologies that can be employed for its in-depth analysis, drawing from studies on analogous pyridine derivatives and other heterocyclic systems.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These values, primarily sourced from chemical suppliers, serve as a baseline for theoretical calculations and experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | LookChem[1] |
| Molecular Weight | 146.15 g/mol | Sigma-Aldrich[2] |
| CAS Number | 159307-02-5 | Sigma-Aldrich[2] |
| Predicted Boiling Point | 287.8 ± 25.0 °C | LookChem[1] |
| Predicted Density | 1.19 ± 0.1 g/cm³ | LookChem[1] |
| Predicted LogP | 1.15588 | LookChem[1] |
| Hydrogen Bond Donor Count | 0 | LookChem[1] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[1] |
| Rotatable Bond Count | 1 | LookChem[1] |
Theoretical Studies: A Methodological Approach
Theoretical studies, primarily employing Density Functional Theory (DFT), are essential for understanding the structural, electronic, and reactive properties of this compound.
Quantum Chemical Calculation Workflow
The general workflow for performing quantum chemical calculations is depicted below. This process involves geometry optimization, frequency calculations to confirm the stability of the optimized structure, and subsequent analysis of various molecular properties.
Experimental Protocols for Theoretical Studies
Geometry Optimization: The initial 3D structure of this compound can be built using software like GaussView. The geometry should then be optimized using DFT, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and effective choice for similar organic molecules.[1][3]
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations should be performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms a stable structure.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[4] The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[4] The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[2]
Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites.[5][6] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[7] It provides insights into the stability of the molecule arising from these interactions.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These are summarized in Table 2.
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
Molecular Modeling: Exploring Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[8][9] This is a crucial step in drug discovery for identifying potential biological targets and understanding binding mechanisms.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies of this compound against a selected protein target.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylpicolinonitrile, a versatile heterocyclic compound, is emerging as a significant building block in the landscape of medicinal chemistry. Its unique structural features, comprising a pyridine ring functionalized with both a reactive acetyl group and a cyano group, offer a rich platform for the synthesis of diverse and complex molecular architectures. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role as a precursor for the synthesis of potent enzyme inhibitors, particularly in the realm of oncology. We will delve into its synthetic utility, potential biological activities of its derivatives, and provide detailed experimental protocols for key transformations, positioning this compound as a molecule of high interest for contemporary drug discovery programs.
Introduction: The Strategic Importance of the Picolinonitrile Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents.[1] The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen are crucial for molecular recognition at biological targets. The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be transformed into various other functionalities like amines, amides, or tetrazoles.[2] The combination of these features in the picolinonitrile framework makes it a valuable starting point for the design of novel therapeutics. This compound further enhances this potential by introducing a readily modifiable acetyl group, opening avenues for diverse chemical elaborations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a starting material is fundamental for its application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₆N₂O |
| Molecular Weight | 146.15 g/mol |
| CAS Number | 159307-02-5 |
| Appearance | Solid |
| IUPAC Name | 6-acetyl-2-pyridinecarbonitrile |
Synthetic Utility of this compound
The true potential of this compound in medicinal chemistry lies in its synthetic versatility. The acetyl and nitrile groups serve as handles for a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.
Key Chemical Transformations
The acetyl group can undergo a variety of reactions, including:
-
Condensation reactions: To form Schiff bases, chalcones, and other α,β-unsaturated ketone derivatives.
-
Reduction: To yield the corresponding alcohol, which can be further functionalized.
-
Alpha-halogenation: To introduce a leaving group for subsequent nucleophilic substitution.
The nitrile group can be converted to:
-
Amines: Via reduction, providing a key building block for amide bond formation.
-
Amides and Carboxylic Acids: Through hydrolysis.
-
Tetrazoles: By reaction with azides, a common bioisostere for carboxylic acids.
Proposed Synthetic Workflow for Bioactive Scaffolds
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of potentially bioactive molecules.
Caption: Generalized synthetic workflow for this compound.
Potential Therapeutic Applications: A Focus on PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA damage repair.[3] Inhibitors of PARP have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The core structures of many known PARP inhibitors feature heterocyclic scaffolds that mimic the nicotinamide portion of the NAD+ substrate.[4]
While direct evidence of this compound as a PARP inhibitor precursor is not yet prevalent in published literature, its picolinonitrile core presents a compelling starting point for the design of novel PARP inhibitors. The acetyl group can be elaborated to introduce functionalities that interact with key residues in the PARP active site.
Proposed Synthesis of a PARP Inhibitor Pharmacophore
The following scheme outlines a hypothetical synthetic route from this compound to a derivative incorporating a pharmacophore common in PARP inhibitors.
Caption: Hypothetical synthesis of a PARP inhibitor from this compound.
Biological Activity of Structurally Related PARP Inhibitors
To illustrate the potential of this scaffold, the following table summarizes the biological activity of known PARP inhibitors that share structural motifs achievable from a picolinonitrile precursor.
| Compound | Target | IC₅₀ (nM) | Reference |
| Olaparib | PARP-1 | 34 | [4] |
| Compound 8a (pyridopyridazinone) | PARP-1 | 36 | [4] |
Note: The compounds listed are not direct derivatives of this compound but represent the therapeutic potential of structurally related heterocyclic scaffolds.
Signaling Pathway of PARP Inhibition
The diagram below illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research. The following are representative procedures for key transformations involving picolinonitrile scaffolds, adapted from the literature.
General Procedure for the Synthesis of Pyridopyridazinone Derivatives (Adapted from[4])
Materials:
-
Substituted picolinonitrile derivative
-
Hydrazine hydrate
-
Appropriate acid or base catalyst
-
Solvent (e.g., ethanol, acetic acid)
Protocol:
-
A solution of the starting picolinonitrile (1 equivalent) in a suitable solvent is prepared.
-
Hydrazine hydrate (1.1 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for a specified period (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration or extraction, depending on its solubility.
-
Purification is achieved by recrystallization or column chromatography to yield the desired pyridopyridazinone derivative.
General Procedure for PARP-1 Inhibition Assay (Adapted from[4])
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1
-
³H-NAD⁺
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation cocktail
Protocol:
-
The assay is performed in a 96-well plate format.
-
To each well, add the assay buffer, histone H1, and the test compound at various concentrations.
-
Initiate the reaction by adding the PARP-1 enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Start the enzymatic reaction by adding ³H-NAD⁺.
-
Incubate for another defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
The precipitated proteins (containing the incorporated ³H-ADP-ribose) are collected on a filter plate.
-
The filter plate is washed to remove unincorporated ³H-NAD⁺.
-
Scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
This compound represents a promising, yet underexplored, starting material for the synthesis of novel therapeutic agents. Its inherent reactivity and the strategic placement of its functional groups provide a versatile platform for the generation of diverse chemical libraries. The potential to access core structures of potent enzyme inhibitors, such as those targeting the PARP family, highlights its significance in the field of oncology drug discovery. Further exploration of the synthetic transformations of this compound and the biological evaluation of its derivatives are warranted and are anticipated to yield novel candidates for preclinical and clinical development. This guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Electrophilic/Nucleophilic Sites of 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylpicolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for its application in the synthesis of more complex molecules. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, based on established principles of organic chemistry and data from analogous compounds. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom and the two strong electron-withdrawing acetyl and cyano substituents, governs its reactivity. This guide will detail the predicted reactivity at the pyridine ring, the acetyl group, and the nitrile group, providing a roadmap for its synthetic transformations.
Molecular Structure and Electronic Properties
This compound possesses a pyridine ring substituted with an acetyl group at the 6-position and a nitrile group at the 2-position. Both the acetyl and cyano groups are potent electron-withdrawing groups, significantly influencing the electron density distribution within the molecule.
Table 1: Key Structural and Electronic Features of this compound
| Feature | Description | Predicted Impact on Reactivity |
| Pyridine Ring | Inherently electron-deficient due to the electronegative nitrogen atom. | Deactivated towards electrophilic aromatic substitution. Activated towards nucleophilic aromatic substitution and radical reactions. |
| Acetyl Group (-COCH₃) | Strong electron-withdrawing group via resonance and induction. Contains an electrophilic carbonyl carbon. | Further deactivates the pyridine ring to electrophilic attack. Provides a key site for nucleophilic addition. The methyl protons are weakly acidic. |
| Nitrile Group (-CN) | Strong electron-withdrawing group via resonance and induction. Contains an electrophilic carbon atom. | Further deactivates the pyridine ring to electrophilic attack. Provides a site for nucleophilic addition and can be hydrolyzed or reduced. |
| Nitrogen Atom (Pyridine) | Possesses a lone pair of electrons. | Acts as a Lewis base, can be protonated or coordinated to metal centers. |
Predicted Reactivity and Identification of Electrophilic/Nucleophilic Sites
The combination of the pyridine nucleus and two strong electron-withdrawing groups creates distinct regions of electrophilicity and nucleophilicity within this compound.
Electrophilic Sites
The primary electrophilic sites are the carbon atoms of the carbonyl and nitrile groups, as well as the carbon atoms of the pyridine ring, particularly those ortho and para to the nitrogen atom.
-
Carbonyl Carbon (C=O): The significant electronegativity difference between carbon and oxygen, combined with the electron-withdrawing nature of the pyridine ring, makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
-
Nitrile Carbon (C≡N): Similar to the carbonyl group, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. It can be attacked by strong nucleophiles.
-
Pyridine Ring Carbons (C3, C4, C5): The electron-withdrawing nature of the nitrogen atom and the substituents make the entire ring electron-deficient. The C4 and C6 positions are particularly activated towards nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex. However, in this molecule, the C6 position is already substituted. Therefore, C4 is a likely site for nucleophilic aromatic substitution.
Nucleophilic Sites
The primary nucleophilic site in this compound is the nitrogen atom of the pyridine ring.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it a Lewis base. It can react with protons (acids) and other electrophiles.
-
Carbonyl Oxygen (C=O): The lone pairs on the carbonyl oxygen can act as a weak nucleophile or a hydrogen bond acceptor.
-
Nitrile Nitrogen (C≡N): The lone pair on the nitrile nitrogen is generally not very nucleophilic but can coordinate to certain metal centers.
Caption: Predicted electrophilic and nucleophilic sites of this compound.
Key Reaction Pathways
Based on the identified reactive sites, several key reaction pathways can be predicted for this compound.
Reactions at the Acetyl Group
The electrophilic carbonyl carbon is a prime target for nucleophilic addition reactions.
Table 2: Predicted Reactions at the Acetyl Group
| Reaction Type | Reagents | Predicted Product |
| Reduction | NaBH₄, LiAlH₄ | 1-(6-cyanopyridin-2-yl)ethan-1-ol |
| Grignard Reaction | RMgX | 2-(6-cyanopyridin-2-yl)propan-2-ol (with CH₃MgBr) |
| Wittig Reaction | Ph₃P=CHR | 6-(1-alkenyl)-2-cyanopyridine |
| Condensation | Aldehydes (Aldol) | Chalcone derivatives |
digraph "Acetyl_Group_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"this compound" [fillcolor="#FBBC05"]; "Nucleophilic Addition" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alcohol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chalcone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Nucleophilic Addition"; "Nucleophilic Addition" -> "Alcohol" [label="Reduction (e.g., NaBH4)"]; "Nucleophilic Addition" -> "Alkene" [label="Wittig Reaction"]; "Nucleophilic Addition" -> "Chalcone" [label="Aldol Condensation"]; }
Caption: Key reactions involving the acetyl group.
Reactions at the Nitrile Group
The nitrile group can undergo nucleophilic addition, hydrolysis, and reduction.
Table 3: Predicted Reactions at the Nitrile Group
| Reaction Type | Reagents | Predicted Product |
| Hydrolysis (Acidic) | H₃O⁺, heat | 6-acetylpicolinamide, then 6-acetylpicolinic acid |
| Hydrolysis (Basic) | NaOH, H₂O, heat | 6-acetylpicolinamide, then 6-acetylpicolinate salt |
| Reduction | LiAlH₄ or H₂, catalyst | (6-acetylpyridin-2-yl)methanamine |
| Grignard Reaction | RMgX, then H₃O⁺ | 6-acetyl-2-acylpyridine |
digraph "Nitrile_Group_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"this compound" [fillcolor="#FBBC05"]; "Nucleophilic Addition/Hydrolysis" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carboxylic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Amine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ketone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Nucleophilic Addition/Hydrolysis"; "Nucleophilic Addition/Hydrolysis" -> "Carboxylic Acid" [label="Acid/Base Hydrolysis"]; "Nucleophilic Addition/Hydrolysis" -> "Amine" [label="Reduction (e.g., LiAlH4)"]; "Nucleophilic Addition/Hydrolysis" -> "Ketone" [label="Grignard Reaction"]; }
Caption: Key reactions involving the nitrile group.
Reactions at the Pyridine Ring
Due to the strong deactivating effect of the substituents, electrophilic aromatic substitution is highly unfavorable. Nucleophilic aromatic substitution is a more plausible pathway.
Table 4: Predicted Reactions at the Pyridine Ring
| Reaction Type | Reagents | Predicted Product |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe, NaNH₂) | Substitution at the C4 position (predicted) |
| N-Oxidation | m-CPBA | This compound N-oxide |
digraph "Pyridine_Ring_Reactions" { graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];"this compound" [fillcolor="#FBBC05"]; "Nucleophilic Aromatic Substitution" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Oxidation" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted Pyridine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pyridine N-oxide" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"this compound" -> "Nucleophilic Aromatic Substitution" [label="Strong Nucleophile"]; "Nucleophilic Aromatic Substitution" -> "Substituted Pyridine"; "this compound" -> "N-Oxidation" [label="m-CPBA"]; "N-Oxidation" -> "Pyridine N-oxide"; }
Caption: Predicted reactions involving the pyridine ring.
Experimental Protocols (General Procedures)
General Procedure for the Reduction of the Acetyl Group with NaBH₄
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of water or dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for the Acid-Catalyzed Hydrolysis of the Nitrile Group
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., water, ethanol/water mixture), add a strong acid (e.g., concentrated H₂SO₄ or HCl) (excess).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to days for complete conversion to the carboxylic acid.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH, NaHCO₃).
-
Extract the product with a suitable organic solvent if it is not water-soluble. If the product is a water-soluble salt, acidification may be necessary to precipitate the carboxylic acid.
-
Isolate the product by filtration or extraction and purify by recrystallization or column chromatography.
Conclusion
This compound is a highly functionalized molecule with multiple reactive sites. Its reactivity is dominated by the electrophilic nature of the carbonyl and nitrile carbons and the electron-deficient pyridine ring. The pyridine nitrogen provides a key nucleophilic center. This guide provides a theoretical framework for predicting its behavior in chemical reactions, which is essential for its utilization in the synthesis of novel compounds for drug discovery and materials science. Experimental validation of these predicted reactivities will be crucial for the practical application of this versatile building block.
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Acetylpicolinonitrile is a versatile heterocyclic building block with applications in catalysis and potential, yet largely unexplored, roles in medicinal chemistry. This technical guide provides a comprehensive review of the available literature on this compound and related compounds. It details synthetic methodologies, physicochemical properties, and the nascent exploration of their biological activities. While direct biological data on this compound is scarce, this review extrapolates potential activities based on structurally similar nicotinonitrile and acetylpyridine derivatives, which have demonstrated anticancer and antimicrobial properties. This document aims to serve as a foundational resource to stimulate further investigation into this promising class of compounds.
Chemical Properties and Synthesis
This compound (CAS No. 159307-02-5) is a pyridine derivative characterized by an acetyl group at the 6-position and a nitrile group at the 2-position. Its chemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | [1] |
| Molecular Weight | 146.15 g/mol | [1] |
| Boiling Point | 287.8 ± 25.0 °C (Predicted) | [1] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | -0.71 ± 0.10 (Predicted) | [1] |
| LogP | 1.15588 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthetic Routes
Two primary synthetic routes for this compound have been reported in the literature.
A high-yield synthesis involves the hydrolysis of 6-(1-ethoxyvinyl)picolinonitrile. This method reports a yield of 82%.
A lower-yield synthesis starts from 2-acetylpyridine N-oxide. This route has a reported yield of 24%.
-
Experimental Protocol: To a solution of 2-acetylpyridine N-oxide in dichloromethane, trimethylsilyl cyanide and N,N-dimethylcarbamoyl chloride are added. The reaction is carried out at 20°C in a sealed tube under an inert atmosphere for 96 hours.[1]
Applications in Catalysis
This compound serves as a key precursor in the synthesis of iminopyridine oxazoline cobalt complexes. These complexes are effective catalysts for the enantioselective hydroboration of disubstituted aryl alkenes.[1]
Synthesis of Iminopyridine Ligands
The synthesis of the iminopyridine ligand involves the condensation of this compound with a chiral amino alcohol.
-
Experimental Protocol: While a specific protocol for the reaction with this compound is not detailed, a general procedure for the synthesis of similar iminopyridine ligands can be adapted. Typically, the ketone (this compound) and the amine (a chiral amino alcohol) are refluxed in a solvent such as methanol or toluene, often with a catalytic amount of acid (e.g., formic acid), with removal of water to drive the reaction to completion.
Biological Activities of Related Compounds
Direct studies on the biological activities of this compound are not prevalent in the current literature. However, the picolinonitrile and acetylpyridine scaffolds are present in molecules with documented biological effects, suggesting potential avenues for investigation.
Anticancer Activity of Nicotinonitrile Derivatives
Nicotinonitrile derivatives have been investigated for their potential as anticancer agents. For instance, certain furo[2,3-b]pyridine and nicotinonitrile derivatives have shown cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231).
Table 2: Cytotoxic Activity of Selected Nicotinonitrile and Related Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Furo[2,3-b]pyridine Derivative | MCF-7 | Not specified, but potent | [2] |
| Furo[2,3-b]pyridine Derivative | MDA-MB-231 | Not specified, but potent | [2] |
| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone | Hep-G2 | > 100 | [3] |
| 2-acetylpyridine-N(4)-orthochlorophenyl thiosemicarbazone | HT-29 | > 100 | [3] |
Antimicrobial Activity of Picolinonitrile-Related Compounds
The nitrile group is a pharmacophore in several antimicrobial agents. While no specific data exists for this compound, related structures have shown antimicrobial potential. For instance, picolinic acid, a structural analog, has demonstrated broad-spectrum antibacterial activity.
Potential Signaling Pathways and Future Directions
Given the absence of direct studies on the mechanism of action of this compound, we can only hypothesize based on the activities of related compounds. The cytotoxicity of some nicotinonitrile derivatives against cancer cell lines suggests potential interference with key signaling pathways involved in cell proliferation and survival.
Molecular docking studies on related furo[2,3-b]pyridine and nicotinonitrile derivatives suggest that they may interact with targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2).[2] These are critical nodes in cell signaling pathways that are often dysregulated in cancer.
Conclusion and Outlook
This compound is a readily accessible synthetic intermediate with established utility in the development of asymmetric catalysts. While its own biological profile remains to be elucidated, the demonstrated anticancer and antimicrobial activities of structurally related nicotinonitrile and acetylpyridine derivatives provide a strong rationale for its investigation as a novel pharmacological scaffold. Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Furthermore, mechanistic studies, including molecular docking and investigation of their effects on key signaling pathways, will be crucial to unlock the full therapeutic potential of this intriguing class of compounds. The detailed synthetic protocols and compiled data in this review are intended to provide a solid foundation for these future endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Acetylpicolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Acetylpicolinonitrile, also known as 2-acetyl-6-cyanopyridine, is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly oligo-2,6-pyridines and ligands for catalysis. This document provides a detailed experimental protocol for the synthesis of this compound, based on established methods. The protocol is divided into two main stages: the synthesis of the intermediate 2-Acetylpyridine-N-oxide and the subsequent cyanation to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Acetylpyridine | 30% Hydrogen Peroxide | Glacial Acetic Acid | 60-65 | 16 | 33 |
| 2 | 2-Acetylpyridine-N-oxide | Dimethylcarbamyl chloride, Cyanotrimethylsilane | Methylene Chloride | Room Temperature | 72 | Not specified |
Experimental Protocols
Step 1: Synthesis of 2-Acetylpyridine-N-oxide
This protocol outlines the oxidation of 2-acetylpyridine to form the N-oxide intermediate.
Materials:
-
2-Acetylpyridine (0.3 mol)
-
Glacial Acetic Acid (150 ml)
-
30% Hydrogen Peroxide (0.32 mol)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Equipment for extraction and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a solution of 2-acetylpyridine (0.3 mol) in 150 ml of glacial acetic acid, add 30% hydrogen peroxide (0.32 mol) with stirring.
-
Heat the mixture and allow it to react at 60-65°C for 16 hours.
-
After the initial reaction period, add an additional 3.3 ml of 30% hydrogen peroxide.
-
Increase the reaction temperature to 70°C and continue the reaction for another 2 hours.
-
After cooling, the reaction mixture can be purified. A common method is column chromatography.
-
Purification by gradient elution starting with a 50:50 mixture of ethyl acetate/hexane, progressing to 100% ethyl acetate, and finally to 5% methanol can yield the purified 2-acetyl-pyridine-N-oxide (33% yield).[1]
Characterization of 2-Acetylpyridine-N-oxide:
-
¹H NMR (CDCl₃): δ 2.81 (s, 3H, CH₃), 7.34 (m, 2H, H₄ and H₅), 7.71 (d, 1H, H₃), and 8.22 ppm (d, 1H, H₆).[1]
-
¹³C NMR (CDCl₃): δ 31.3 (CH₃), 125.9, 127.4, 128.6, 141.2, and 195.7 ppm (C=O).[1]
-
Mass Spectrum (DCl): M⁺H=138 m/e.[1]
-
IR (film): λₘₐₓ 1686 cm⁻¹ (C=O).[1]
Step 2: Synthesis of this compound
This protocol details the cyanation of 2-acetylpyridine-N-oxide to produce the final product, this compound.
Materials:
-
2-Acetylpyridine-N-oxide (0.098 mol)
-
Methylene Chloride (200 ml)
-
Dimethylcarbamyl chloride (0.1 mol initially, then another 0.1 mol)
-
Cyanotrimethylsilane (0.22 mol initially, then another 0.03 mol)
-
Nitrogen atmosphere apparatus
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a solution of 2-acetylpyridine-N-oxide (0.098 mol) in 200 ml of methylene chloride, add dimethylcarbamyl chloride (0.1 mol).
-
Allow the reaction mixture to react at room temperature under a nitrogen atmosphere for 24 hours.
-
Add an additional portion of dimethylcarbamyl chloride (0.1 mol) followed by cyanotrimethylsilane (0.22 mol).
-
Continue the reaction at 20°C for 2 days.
-
Add a final portion of cyanotrimethylsilane (4 ml, 0.03 mol) and stir the mixture at room temperature for another 24 hours.[1]
-
The work-up involves partitioning the residue between equal volumes of ether and water.
-
The ether layer should be washed twice with water, dried over Na₂SO₄, and then evaporated to yield the desired product.[1]
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols: Preparation and Use of Iminopyridine Oxazoline Cobalt Complexes Derived from 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iminopyridine oxazoline ligands are a significant class of chiral ligands in coordination chemistry, valued for their modular synthesis and the versatile catalytic activity of their metal complexes. Cobalt complexes bearing these ligands have demonstrated considerable potential in various catalytic transformations, including polymerization and asymmetric hydroboration. This document provides detailed protocols for the synthesis of a novel iminopyridine oxazoline ligand derived from 6-acetylpicolinonitrile and its subsequent complexation with cobalt(II) chloride. Additionally, it outlines potential applications and includes representative characterization data.
Synthetic Workflow
The overall synthetic strategy involves a two-step process for the ligand synthesis followed by the complexation with a cobalt salt.
Caption: Synthetic route for the iminopyridine oxazoline cobalt complex.
Experimental Protocols
Part 1: Synthesis of Iminopyridine Oxazoline Ligand
This procedure outlines a two-step synthesis of the iminopyridine oxazoline ligand from this compound.
Step 1: Synthesis of 6-(Oxazolin-2-yl)acetylpyridine Intermediate
This step involves the formation of the oxazoline ring from the nitrile group of this compound and a chiral amino alcohol. (S)-2-amino-3-methyl-1-butanol is used here as a representative chiral amino alcohol.
-
Materials:
-
This compound
-
(S)-2-amino-3-methyl-1-butanol
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), anhydrous toluene, and zinc trifluoromethanesulfonate (0.05 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of (S)-2-amino-3-methyl-1-butanol (1.05 eq) in toluene.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetylpyridine.
-
Step 2: Synthesis of the Final Iminopyridine Oxazoline Ligand
This step involves the condensation of the acetyl group of the intermediate with a substituted aniline to form the imine linkage. 2,6-Diisopropylaniline is used as a representative aniline.
-
Materials:
-
6-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetylpyridine (from Step 1)
-
2,6-Diisopropylaniline
-
Methanol
-
Formic acid (catalytic amount)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)acetylpyridine (1.0 eq) in methanol in a round-bottom flask.
-
Add 2,6-diisopropylaniline (1.1 eq) to the solution.
-
Add a few drops of formic acid as a catalyst.
-
Reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the crude product in n-pentane and dry the solution with anhydrous Na₂SO₄.
-
Filter the solution and crystallize the product from n-pentane at -25 °C to obtain the pure iminopyridine oxazoline ligand.
-
Part 2: Preparation of the Iminopyridine Oxazoline Cobalt(II) Complex
This protocol describes the complexation of the synthesized ligand with anhydrous cobalt(II) chloride.
-
Materials:
-
Iminopyridine oxazoline ligand (from Part 1)
-
Anhydrous cobalt(II) chloride (CoCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Anhydrous Heptane
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve the iminopyridine oxazoline ligand (1.0 eq) in anhydrous THF.
-
Add anhydrous CoCl₂ (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours. A precipitate should form.
-
Add anhydrous diethyl ether to facilitate further precipitation.
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid product with anhydrous heptane.
-
Dry the resulting iminopyridine oxazoline cobalt(II) complex under vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for a class of iminopyridine cobalt(II) complexes. Actual values for the specific complex prepared using the above protocol may vary.
| Complex | Ligand | Yield (%) | FT-IR (C=N) (cm⁻¹) | Elemental Analysis (Calcd. C, H, N) | Elemental Analysis (Found C, H, N) |
| Co-L1 | Iminopyridine | 70.7 | 1625 | C, 54.56; H, 5.60; N, 7.07 | C, 53.86; H, 6.01; N, 7.26[1] |
| Co-L2 | Iminopyridine | 82.3 | 1612 | C, 55.63; H, 5.90; N, 6.83 | C, 56.03; H, 6.17; N, 6.65[1] |
| Co-L3 | Iminopyridine | 52.8 | 1609 | C, 61.03; H, 5.55; N, 5.93 | C, 61.24; H, 5.75; N, 6.02[1] |
Applications
Iminopyridine oxazoline cobalt complexes are versatile catalysts with applications in several areas of organic synthesis and polymer chemistry.
Polymerization of Dienes
Cobalt complexes bearing iminopyridine-type ligands have shown high catalytic activity for the polymerization of conjugated dienes such as 1,3-butadiene and isoprene.[1][2] When activated with an appropriate co-catalyst, such as ethylaluminum sesquichloride (EASC) or diethylaluminum chloride (AlEt₂Cl), these complexes can produce polybutadienes and polyisoprenes with specific microstructures (e.g., high cis-1,4-selectivity).[1][2] The steric and electronic properties of the iminopyridine oxazoline ligand can be tuned to influence the catalytic activity and the properties of the resulting polymer.
Asymmetric Hydroboration
Chiral iminopyridine oxazoline ligands, in complex with first-row transition metals like iron and potentially cobalt, are effective catalysts for the asymmetric hydroboration of alkenes.[3] This reaction is a powerful tool for the synthesis of chiral alcohols and other valuable building blocks in drug discovery and development. The chiral oxazoline moiety plays a crucial role in controlling the enantioselectivity of the hydroboration reaction, leading to high enantiomeric excesses.[3]
C-N Bond Formation
Cobalt-catalyzed reactions are also emerging as powerful methods for the formation of carbon-nitrogen bonds. While not specifically demonstrated for iminopyridine oxazoline complexes, similar cobalt systems have been employed in the synthesis of N-heterocycles, indicating a potential application for these complexes in related transformations.
Characterization
The synthesized ligand and its cobalt complex should be characterized using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the organic ligand.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the characteristic C=N stretching frequency of the imine group and observing shifts upon coordination to the cobalt center.
-
Elemental Analysis: Provides the empirical formula of the complex, confirming its composition.
-
X-ray Crystallography: Can be used to determine the solid-state structure of the cobalt complex, providing detailed information about bond lengths, bond angles, and the coordination geometry around the cobalt center.
Logical Relationship Diagram
References
Application Notes and Protocols for Enantioselective Hydroboration Using Pyridine-Derived Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective hydroboration is a powerful transformation in modern organic synthesis, enabling the creation of chiral organoboron compounds which are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The development of efficient and highly selective catalysts for this reaction is a key area of research. While a vast array of chiral ligands has been explored, pyridine-based structures, such as iminopyridine-oxazolines (IPOs), have emerged as privileged ligands for first-row transition metals like cobalt, offering cost-effective and environmentally benign alternatives to precious-metal catalysts.[1]
These pyridine-containing ligands, in combination with cobalt salts, form catalysts that demonstrate exceptional regioselectivity and enantioselectivity in the hydroboration of prochiral alkenes.[1][2] The resulting chiral boronate esters can be stereospecifically converted into a variety of functional groups, including alcohols, amines, and new carbon-carbon bonds, making them highly valuable building blocks in drug discovery and development.[3]
This document provides a detailed procedure for the enantioselective hydroboration of 1,1-disubstituted aryl alkenes using a cobalt catalyst bearing a chiral iminopyridine-oxazoline (IPO) ligand. While direct procedures for catalysts derived from 6-acetylpicolinonitrile are not extensively documented in the literature, the protocols detailed below for a representative pyridine-derived catalyst system serve as an excellent template for the development and application of new catalysts from similar pyridine-based precursors.
Reaction Principle
The enantioselective hydroboration of 1,1-disubstituted aryl alkenes with pinacolborane (HBpin) is catalyzed by a cobalt complex formed in situ from a cobalt(II) salt and a chiral iminopyridine-oxazoline (IPO) ligand. The IPO ligand coordinates to the cobalt center, creating a chiral environment that directs the hydroboration to one of the enantiotopic faces of the alkene, leading to the formation of one enantiomer of the product in excess. The reaction typically proceeds with high yields and excellent enantioselectivities.[1][4]
Experimental Protocols
I. Synthesis of Chiral Iminopyridine-Oxazoline (IPO) Ligand
A representative synthesis of a chiral IPO ligand is described below. This multi-step synthesis can be adapted for the preparation of a variety of IPO ligands with different steric and electronic properties.[5][6]
Materials:
-
2-acetylpyridine
-
(1S,2S)-1,2-diphenylethane-1,2-diamine
-
(S)-tert-leucinol
-
Dess-Martin periodinane
-
p-Toluenesulfonic acid monohydrate
-
Methanol, Dichloromethane, Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of Chiral Diamine: The synthesis begins with the preparation of the chiral diamine backbone, which can be accomplished through various established methods.
-
Step 2: Imine Condensation: 2-acetylpyridine (1.0 equiv) and the chiral amino alcohol (e.g., (S)-tert-leucinol, 1.0 equiv) are dissolved in toluene. A catalytic amount of p-toluenesulfonic acid monohydrate is added, and the mixture is refluxed with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure, and the crude imine is purified.
-
Step 3: Cyclization to form the Oxazoline Ring: The purified imine is treated with a suitable reagent to facilitate the cyclization and formation of the oxazoline ring.
-
Step 4: Final Ligand Synthesis: The intermediate from the previous step is then condensed with 2-formylpyridine to yield the final iminopyridine-oxazoline (IPO) ligand.[5][6] The product is purified by column chromatography.
II. General Procedure for Cobalt-Catalyzed Enantioselective Hydroboration
Materials:
-
Cobalt(II) chloride (CoCl₂)
-
Chiral Iminopyridine-Oxazoline (IPO) ligand
-
1,1-disubstituted aryl alkene (substrate)
-
Pinacolborane (HBpin)
-
Sodium triethylborohydride (NaBEt₃H, 1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
Procedure:
-
Catalyst Pre-formation: In a glovebox, a reaction vial is charged with CoCl₂ (0.01 mmol, 1.0 mol%) and the chiral IPO ligand (0.011 mmol, 1.1 mol%). Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Activation of the Catalyst: To the catalyst mixture, NaBEt₃H (1 M in THF, 0.02 mmol, 2.0 mol%) is added, and the solution is stirred for another 30 minutes.
-
Hydroboration Reaction: The 1,1-disubstituted aryl alkene (1.0 mmol, 1.0 equiv) is added to the activated catalyst solution, followed by the dropwise addition of pinacolborane (1.5 mmol, 1.5 equiv).
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched by the addition of water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.[1][4]
Data Presentation
The cobalt/IPO catalyst system has been shown to be highly effective for the enantioselective hydroboration of a wide range of 1,1-disubstituted aryl alkenes.[1][4] The following table summarizes the performance of the catalyst with various substrates.
| Entry | Substrate (Alkene) | Product | Yield (%) | ee (%) |
| 1 | α-Methylstyrene | 2-phenylpropylboronate | 95 | 97 |
| 2 | 4-Methoxy-α-methylstyrene | 2-(4-methoxyphenyl)propylboronate | 96 | 98 |
| 3 | 4-Chloro-α-methylstyrene | 2-(4-chlorophenyl)propylboronate | 94 | 96 |
| 4 | 2-Vinylnaphthalene | 2-(naphthalen-2-yl)propylboronate | 93 | 99 |
| 5 | 1,1-Diphenylethene | 2,2-diphenylethylboronate | 84 | 8 |
| 6 | 2-Methyl-1-phenylprop-1-ene | 2-methyl-1-phenylpropylboronate | 76 | 94 |
Data compiled from published literature.[1][4] Conditions: 1 mol% CoCl₂, 1.1 mol% IPO ligand, 2 mol% NaBEt₃H, 1.5 equiv HBpin, THF, room temperature.
Visualizations
Experimental Workflow for Enantioselective Hydroboration
Caption: Workflow for Cobalt-Catalyzed Enantioselective Hydroboration.
Applications in Drug Development
Chiral boronate esters are highly valuable intermediates in the synthesis of pharmaceuticals. The carbon-boron bond can be stereospecifically transformed into carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds. This versatility allows for the efficient construction of complex chiral molecules from simple alkene starting materials. For instance, the product from the hydroboration of 2-vinylnaphthalene is a precursor to the anti-inflammatory drug Naproxen.[1] The ability to access these chiral building blocks with high enantiopurity using cost-effective and sustainable cobalt catalysis is of significant interest to the pharmaceutical industry.[1]
Conclusion
The use of pyridine-derived chiral ligands, such as iminopyridine-oxazolines, in combination with cobalt provides a powerful and practical method for the enantioselective hydroboration of 1,1-disubstituted aryl alkenes. The protocols and data presented herein demonstrate the high efficiency and selectivity of this catalytic system. For researchers in drug development, this methodology offers a robust and scalable route to valuable chiral building blocks. Further exploration of novel pyridine-based ligands, potentially synthesized from readily available starting materials like this compound, holds promise for the discovery of new and even more effective catalysts for a broader range of asymmetric transformations.
References
- 1. Cobalt-Catalyzed Enantioselective Hydroboration of 1,1-Disubstituted Aryl Alkenes [organic-chemistry.org]
- 2. Asymmetric cobalt catalysts for hydroboration of 1,1-disubstituted alkenes [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 10 gram-scale synthesis of a chiral oxazoline iminopyridine ligand and its applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 10 gram-scale synthesis of a chiral oxazoline iminopyridine ligand and its applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application of 6-Acetylpicolinonitrile in Asymmetric Catalysis: Information Not Available
Despite a comprehensive search of available scientific literature and databases, no specific applications of 6-acetylpicolinonitrile as a ligand or catalyst in asymmetric catalysis have been identified. The requested detailed Application Notes and Protocols, therefore, cannot be provided at this time.
Our extensive search included queries for "this compound asymmetric catalysis," "chiral ligands from this compound," and various related terms. The search was further broadened to include derivatives of picolinonitrile and picolinamide in the context of asymmetric synthesis. While these searches yielded a wealth of information on the use of other pyridine-containing molecules as chiral ligands and catalysts in a wide array of enantioselective transformations, no publications or patents specifically detailing the use of this compound for these purposes were found.
The field of asymmetric catalysis heavily relies on the design and synthesis of "privileged" ligand scaffolds that can effectively induce chirality in a variety of chemical reactions. These ligands often possess specific structural features, such as C2 symmetry, and are derived from readily available chiral precursors. The absence of this compound in this context suggests that it may not be a common or advantageous building block for the construction of chiral ligands, or its potential in this area has not yet been explored or published in accessible literature.
Researchers, scientists, and drug development professionals interested in the application of pyridine-based ligands in asymmetric catalysis are encouraged to explore the extensive literature on more established ligand families, such as those based on bipyridine, pyridine-oxazoline (PyOX), and other related scaffolds. These classes of ligands have demonstrated broad utility and high efficacy in a multitude of asymmetric reactions, and detailed experimental protocols for their synthesis and application are widely available.
Should future research on the applications of this compound in asymmetric catalysis become available, this document will be updated accordingly.
Application Notes and Protocols for the Preparation of Catalysts for Alkene Hydroboration
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the preparation of various catalysts used in the hydroboration of alkenes, a fundamental reaction in organic synthesis for the formation of organoboranes. These intermediates are pivotal in the construction of complex molecules, including pharmaceuticals, due to their versatile reactivity. This guide covers the synthesis of common homogeneous and heterogeneous catalysts, including those based on rhodium, iridium, cobalt, and platinum, as well as metal-free alternatives.
Rhodium-Catalyzed Hydroboration
Rhodium complexes, particularly Wilkinson's catalyst, are among the most well-established catalysts for alkene hydroboration. They offer high efficiency and predictable selectivity for a range of substrates.
Preparation of Wilkinson's Catalyst (Chloridotris(triphenylphosphine)rhodium(I))
Wilkinson's catalyst, with the formula [RhCl(PPh₃)₃], is a red-brown solid widely used for the hydrogenation and hydroboration of alkenes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add rhodium(III) chloride hydrate (RhCl₃·3H₂O) and an excess of triphenylphosphine (PPh₃) (typically 4-5 equivalents).
-
Solvent Addition: Add absolute ethanol to the flask.
-
Reflux: Heat the mixture to a gentle reflux with constant stirring. The initial deep red-brown solution will gradually form yellow crystals, which then convert to shiny burgundy-red crystals of the product. The reflux is typically maintained for 20-30 minutes.
-
Isolation: While the solution is still hot, collect the product crystals by suction filtration using a Hirsch funnel.
-
Washing: Wash the collected crystals sequentially with small portions of hot ethanol and then diethyl ether to remove impurities.
-
Drying: Dry the crystals on the filter by continuous suction to obtain the final product.
Caption: Workflow for the synthesis of Wilkinson's catalyst.
Iridium-Catalyzed Hydroboration
Iridium catalysts are known for their high activity and selectivity in hydroboration reactions, often prepared in situ from a stable precatalyst.
In Situ Preparation of Iridium-dppe Catalyst
A common and highly effective iridium catalyst for hydroboration is generated in situ from chloro(1,5-cyclooctadiene)iridium(I) dimer, [Ir(cod)Cl]₂, and a phosphine ligand such as 1,2-bis(diphenylphosphino)ethane (dppe).
Experimental Protocol:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Precatalyst and Ligand: In a dry Schlenk flask, place the iridium precatalyst, [Ir(cod)Cl]₂ (1 mol%), and the dppe ligand (2.2 mol%).
-
Solvent Addition: Add a dry, degassed solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst complex. The solution will typically change color, indicating complex formation.
-
Reaction Initiation: The freshly prepared catalyst solution is now ready for the addition of the alkene substrate and the hydroborating agent (e.g., pinacolborane).
Caption: In situ preparation of the active Iridium-dppe catalyst.
Cobalt-Catalyzed Hydroboration
Recent advancements have highlighted the utility of earth-abundant first-row transition metals, such as cobalt, for catalyzing hydroboration reactions.
Preparation of (PPCF3P)CoI₂ Precatalyst
This air-stable cobalt(II) precatalyst has shown high activity for alkene hydroboration upon activation.
Experimental Protocol:
The synthesis of this specialized pincer ligand cobalt complex involves a multi-step process, often starting from commercially available materials to build the ligand framework, followed by complexation with a cobalt(II) source. For a detailed, multi-step synthesis protocol, researchers are directed to the primary literature. A general overview is provided below:
-
Ligand Synthesis: The synthesis of the (PPCF3P) pincer ligand is typically achieved through a series of organic transformations.
-
Complexation: The synthesized ligand is then reacted with a cobalt(II) source, such as cobalt(II) iodide (CoI₂), in an appropriate solvent under an inert atmosphere to yield the (PPCF3P)CoI₂ precatalyst.
-
Purification: The resulting complex is purified by crystallization or column chromatography.
Platinum-Catalyzed Hydroboration
Heterogeneous catalysts, such as platinum single-atoms supported on graphitic carbon nitride, offer advantages in terms of recyclability and stability.
Preparation of Platinum Single-Atom Catalyst on g-C₃N₄ (Microwave-Assisted)
Experimental Protocol:
-
g-C₃N₄ Synthesis: Prepare graphitic carbon nitride (g-C₃N₄) by the thermal polymerization of a nitrogen-rich precursor like melamine or urea. This is typically done by heating the precursor in a muffle furnace at 550 °C for several hours.
-
Microwave-Assisted Deposition:
-
Disperse the prepared g-C₃N₄ in a suitable solvent (e.g., ethanol).
-
Add a solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆).
-
Subject the mixture to microwave irradiation in a dedicated microwave reactor for a short period (e.g., 1-5 minutes) at a specific power (e.g., 850 W).
-
-
Washing and Drying: After the microwave synthesis, the resulting solid is collected by centrifugation or filtration, washed thoroughly with water and ethanol to remove any unreacted precursors, and then dried in an oven.
Metal-Free Catalyzed Hydroboration
Simple, commercially available borane adducts can catalyze the hydroboration of alkenes, providing a metal-free alternative.
Use of Borane Adducts (H₃B·THF and H₃B·SMe₂)
These borane adducts are typically purchased as solutions and used directly.
Experimental Protocol:
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere.
-
Reagent Addition: In a dry flask, the alkene substrate is dissolved in a suitable solvent (e.g., THF). The borane adduct catalyst (e.g., H₃B·THF) is then added, followed by the hydroborating agent (e.g., pinacolborane).
-
Reaction Conditions: The reaction is typically stirred at a specific temperature (e.g., 60 °C) for a designated time (e.g., 18 hours for alkenes).
-
Work-up: Upon completion, the reaction is quenched and worked up to isolate the desired organoborane product.
Catalyst Performance Data
The choice of catalyst significantly impacts the yield and selectivity of the hydroboration reaction. The following tables summarize representative data for the hydroboration of common alkene substrates with various catalysts.
Table 1: Hydroboration of Styrene
| Catalyst System | Hydroborating Agent | Product Ratio (Branched:Linear) | Yield (%) | Reference |
| [RhCl(PPh₃)₃] | Catecholborane | 98:2 | >95 | [1] |
| in situ Ir-dppe | Pinacolborane | >1:99 | 98 | [2] |
| (PPCF3P)CoI₂ (activated) | Pinacolborane | >99:1 (anti-Markovnikov) | 94 (for α-methylstyrene) | |
| Rh(I)-NHC | Pinacolborane | 72:28 | 99 | [3] |
| Co(acac)₂ / (R)-BTFM-Garphos | Pinacolborane | N/A (enantioselective) | 82 | [4] |
Table 2: Hydroboration of Terminal Alkenes (e.g., 1-Octene, 1-Hexene)
| Catalyst System | Alkene | Hydroborating Agent | Regioselectivity (Terminal Product) | Yield (%) | Reference |
| RhCl₃-Aliquat 336 | 1-Octene | Catecholborane | Majorly 2-octanol (Markovnikov) | N/A | [1] |
| in situ Ir-dppm | 1-Octene | Pinacolborane | >99% | 99 | [2] |
| Rh/nano-ZnO | 1-Hexene | Syngas (Hydroformylation) | 96% aldehydes | 100 (conversion) | [5] |
| RhRuCNT | 1-Octene | Pinacolborane | C-terminal | 95 | [6][7] |
Table 3: Enantioselective Hydroboration of Styrene Derivatives
| Catalyst System | Substrate | Enantiomeric Excess (ee %) | Configuration | Reference |
| Rh(I)-NHC | Styrene | 91 | S | [3] |
| Co(acac)₂ / (R)-BTFM-Garphos | α-Trifluoromethyl Styrene | 92 | N/A | [4] |
| Rhodium / Chiral Phosphine | Styrene Derivatives | up to 97 | N/A | [8] |
Signaling Pathways and Logical Relationships
The general catalytic cycle for rhodium-catalyzed hydroboration illustrates the key steps involved in the transformation.
Caption: Generalized catalytic cycle for Rhodium-catalyzed alkene hydroboration.
References
- 1. "Hydroboration of Alkenes catalyzed by rhodium compounds" by Lu Yang [repository.rit.edu]
- 2. Iridium-catalyzed hydroboration of alkenes with pinacolborane [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-free hydroboration of alkenes and alkynes catalyzed by rhodium-ruthenium nanoparticles on carbon nanotubes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric hydroboration/amination and alkylamination with rhodium complexes of 1,1'-(2-diarylphosphino-1-naphthyl)isoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up of 6-Acetylpicolinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the laboratory-scale synthesis and considerations for the scale-up of 6-Acetylpicolinonitrile, a valuable building block in medicinal chemistry and materials science. The protocols are based on established chemical transformations, with a focus on reproducibility and safety.
Synthetic Strategies
Two primary routes for the synthesis of this compound are presented, offering flexibility in starting material selection and reaction conditions.
-
Route A: Hydrolysis of 6-(1-ethoxyvinyl)picolinonitrile. This high-yield method involves the acid-catalyzed hydrolysis of a vinyl ether to the corresponding ketone.
-
Route B: Cyanation of 2-Acetylpyridine N-oxide. This approach utilizes the activation of a pyridine N-oxide for nucleophilic cyanation, a common strategy for introducing a nitrile group onto a pyridine ring.
Experimental Protocols
Route A: Synthesis via Hydrolysis of 6-(1-ethoxyvinyl)picolinonitrile
This protocol describes the conversion of 6-(1-ethoxyvinyl)picolinonitrile to this compound.
Materials:
-
6-(1-ethoxyvinyl)picolinonitrile
-
1,4-Dioxane
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-(1-ethoxyvinyl)picolinonitrile (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated hydrochloric acid (2.0 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Route B: Synthesis via Cyanation of 2-Acetylpyridine N-oxide
This protocol details the synthesis of this compound from 2-Acetylpyridine N-oxide using trimethylsilyl cyanide. CAUTION: This reaction involves highly toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Acetylpyridine N-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
N,N-Dimethylcarbamoyl chloride (DMCC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet
-
Syringes and needles for transfer of anhydrous reagents
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 2-Acetylpyridine N-oxide (1.0 eq) and anhydrous acetonitrile.
-
Add N,N-Dimethylcarbamoyl chloride (1.2 eq) to the suspension.
-
Carefully add trimethylsilyl cyanide (1.5 eq) via syringe. (EXTREME CAUTION: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas) .
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water, ensuring the flask is well-ventilated.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
| Parameter | Route A | Route B |
| Starting Material | 6-(1-ethoxyvinyl)picolinonitrile | 2-Acetylpyridine N-oxide |
| Key Reagents | HCl, 1,4-Dioxane/H₂O | TMSCN, DMCC, CH₃CN |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 82 °C) |
| Reaction Time | 2 hours | 4-6 hours |
| Reported Yield | ~82% | Moderate to Good (literature dependent) |
| Purification | Column Chromatography | Column Chromatography |
Safety and Scale-Up Considerations
4.1. Safety Precautions:
-
Trimethylsilyl cyanide (TMSCN): Highly toxic and flammable. It readily hydrolyzes to form hydrogen cyanide gas. Handle only in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.
-
N,N-Dimethylcarbamoyl chloride (DMCC): A suspected carcinogen and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
General Precautions: All reactions should be conducted in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.
4.2. Scale-Up Considerations:
-
Exothermicity: The cyanation reaction (Route B) may be exothermic. For larger scale reactions, careful control of the addition rate of reagents and efficient heat dissipation using a jacketed reactor are crucial to maintain temperature control.
-
Reagent Handling: The safe handling of large quantities of TMSCN and DMCC is a primary concern. Closed-system transfers and dedicated scrubber systems for off-gassing are recommended.
-
Work-up and Purification: Extraction and chromatography at a larger scale can be cumbersome. Alternative purification methods such as crystallization or distillation should be explored to improve efficiency and reduce solvent waste.
-
Process Safety Analysis: A thorough hazard and operability (HAZOP) study is recommended before attempting a significant scale-up to identify and mitigate potential risks.
Visualizations
Purification of 6-Acetylpicolinonitrile: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purity of a compound is paramount for obtaining reliable experimental results and ensuring the safety and efficacy of potential therapeutic agents. This document provides detailed application notes and protocols for the purification of 6-Acetylpicolinonitrile, a key building block in medicinal chemistry, utilizing two common and effective techniques: column chromatography and recrystallization.
Introduction
This compound, also known as 2-acetyl-6-cyanopyridine, is a solid organic compound.[1] Its purification is essential to remove starting materials, byproducts, and other impurities from the reaction mixture. The choice between column chromatography and recrystallization will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.
Data Presentation
The following tables summarize the key parameters for the purification of this compound.
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Eluent Ratio (v/v) | Expected Rf of this compound |
| Silica Gel | Hexane / Methylene Chloride | 65:35 | ~0.3 - 0.4 |
| Silica Gel | Hexane / Ethyl Acetate | 1:1 (Initial Trial) | To be determined by TLC |
| Florisil® | Hexane / Methylene Chloride | 1:1 | To be determined by TLC |
Table 2: Potential Solvents for Recrystallization
| Solvent | Expected Solubility of this compound (at room temp.) | Expected Solubility of this compound (at elevated temp.) | Notes |
| Ethanol | Low to Moderate | High | Good starting point for polar compounds. |
| Methanol | Low to Moderate | High | Similar to ethanol, may offer different selectivity. |
| Ethanol/Water | Low | High | Mixed solvent system can be fine-tuned for optimal crystallization. |
| Isopropanol | Low | Moderate to High | Alternative to ethanol and methanol. |
| Acetonitrile | Moderate | High | Polar aprotic solvent. |
| Toluene | Low | Moderate | Less polar solvent, may be suitable for less polar impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography. A specific eluent system of 35% methylene chloride in hexane has been reported for this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Methylene Chloride (ACS grade)
-
Ethyl Acetate (ACS grade, for TLC)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methylene chloride or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a solvent system. Start with a 1:1 mixture of hexane and ethyl acetate to gauge the polarity.[2]
-
A reported successful eluent is 35% methylene chloride in hexane.[3] Use this as a starting point for optimization to achieve an Rf value of approximately 0.25-0.35 for the desired compound.[2]
-
Visualize the spots under a UV lamp.
-
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 35% methylene chloride in hexane).
-
Pour the slurry into the column, allowing the silica gel to settle into a uniform bed.
-
Add a thin layer of sand to the top of the silica gel to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Begin collecting fractions in separate tubes or flasks.
-
Continuously monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified compound (e.g., by melting point, NMR, or HPLC).
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization. The selection of an appropriate solvent is critical and may require preliminary solubility testing.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (see Table 2)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.
-
Based on the properties of cyanopyridine derivatives, polar organic solvents like ethanol or methanol are good starting points.[4]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature below the compound's melting point.
-
Determine the yield and assess the purity of the recrystallized this compound.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for 6-Acetylpicolinonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-acetylpicolinonitrile as a versatile intermediate in organic synthesis. The document details its application in the synthesis of chiral ligands for asymmetric catalysis and outlines its potential as a building block for the development of novel bioactive molecules. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.
Introduction
This compound is a substituted pyridine derivative featuring both a ketone and a nitrile functional group. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of a variety of more complex molecules. The acetyl group can readily undergo condensation reactions to form imines or can be manipulated through various classical ketone reactions. The nitrile group, on the other hand, can be hydrolyzed, reduced, or participate in cycloaddition reactions, offering a multitude of synthetic possibilities. Its rigid pyridine core provides a well-defined scaffold for the construction of ligands for metal-catalyzed reactions and for the development of new therapeutic agents.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the hydrolysis of 6-(1-ethoxyvinyl)picolinonitrile.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 6-(1-ethoxyvinyl)picolinonitrile: This precursor can be synthesized through various cross-coupling methods. A representative procedure would involve the reaction of a 6-halopicolinonitrile with an appropriate ethoxyvinyl organometallic reagent.
-
Step 2: Hydrolysis to this compound:
-
Dissolve 6-(1-ethoxyvinyl)picolinonitrile (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
| Parameter | Value |
| Starting Material | 6-(1-ethoxyvinyl)picolinonitrile |
| Reagents | HCl, THF, H₂O |
| Reaction Time | 4-6 hours |
| Typical Yield | 82% |
Table 1: Summary of a reported synthesis of this compound.
Application in the Synthesis of Chiral Iminopyridine-Oxazoline Ligands
A significant application of this compound is in the synthesis of chiral iminopyridine-oxazoline (IPO) ligands. These ligands are valuable in asymmetric catalysis, where they can be complexed with various transition metals to catalyze enantioselective reactions. The synthesis involves a condensation reaction between the acetyl group of this compound and a chiral amino alcohol.
Experimental Protocol: Synthesis of a Chiral Iminopyridine-Oxazoline Ligand
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add a chiral amino alcohol (e.g., (S)-tert-leucinol) (1.05 eq).
-
Add a catalytic amount of a dehydrating acid, such as p-toluenesulfonic acid (PTSA) (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the solution with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ligand by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Starting Materials | This compound, Chiral Amino Alcohol |
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Solvent | Toluene |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
Table 2: Representative conditions for the synthesis of iminopyridine-oxazoline ligands.
Application Notes and Protocols for the Condensation of 6-Acetylpicolinonitrile with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and summarize the reaction conditions for the synthesis of imines (Schiff bases) through the condensation of 6-acetylpicolinonitrile with various primary amines. This reaction is a fundamental transformation in organic synthesis, yielding versatile intermediates for the development of novel therapeutic agents and functional materials.
Introduction
The condensation reaction between a ketone, such as this compound, and a primary amine is a classic method for the formation of a carbon-nitrogen double bond, resulting in an imine or Schiff base. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by acids and is reversible, thus the removal of water can be employed to drive the reaction to completion.
The resulting imine products, incorporating the pyridine-2-carbonitrile scaffold, are of significant interest in medicinal chemistry and materials science due to their potential as ligands for metal complexes, bioactive molecules, and precursors for more complex heterocyclic systems.
Reaction Schematics and Logic
The general condensation reaction is depicted below. The reaction's success and rate are influenced by several factors including the nature of the amine, the solvent, the catalyst, and the reaction temperature.
Caption: General scheme for the condensation of this compound with a primary amine.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of imines from acetylpyridine derivatives and amines, which can be adapted for this compound.
| Amine Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aromatic Amines | Glacial Acetic Acid | Ethanol | Reflux (approx. 78) | 4 - 8 | Moderate to High | [1][2] |
| Aromatic Amines | None (Microwave) | Solvent-free | N/A | 0.03 - 0.05 | High | N/A |
| Aliphatic Amines | Triethylamine | Toluene | Reflux (approx. 111) | >12 | Good | N/A |
| Hydrazines | Triethylamine | Methanol | Reflux (approx. 65) | 2 | Good | N/A |
| 2-Aminopyridine | Glacial Acetic Acid | Methanol | Reflux (approx. 65) | 3 | Good | N/A |
Note: The yields are qualitative descriptions based on general literature for similar reactions and should be optimized for specific substrates.
Experimental Protocols
The following are detailed protocols for the condensation of this compound with primary amines, based on established methods for analogous compounds.
Protocol 1: Acid-Catalyzed Condensation with Aromatic Amines in Ethanol
This protocol is suitable for the reaction of this compound with various substituted anilines.
Materials:
-
This compound
-
Substituted Aromatic Amine (e.g., aniline, p-toluidine)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Dissolve the starting material in absolute ethanol (approximately 5-10 mL per mmol of this compound).
-
Add the primary aromatic amine (1.0 - 1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[1][2]
Protocol 2: Condensation with Aliphatic Amines
This protocol is adapted for more nucleophilic aliphatic amines.
Materials:
-
This compound
-
Aliphatic Amine (e.g., benzylamine, n-butylamine)
-
Toluene
-
Triethylamine (optional, as a base)
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser (and optionally a Dean-Stark trap), combine this compound (1.0 eq.) and toluene.
-
Add the aliphatic amine (1.0 - 1.2 eq.).
-
For less reactive amines or to neutralize any acidic impurities, a catalytic amount of triethylamine can be added.
-
Heat the mixture to reflux. If using a Dean-Stark trap, water will be collected azeotropically.
-
Monitor the reaction by TLC. These reactions may require longer reaction times, potentially overnight.
-
After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or distillation under reduced pressure.
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis and purification of imines derived from this compound.
Caption: Experimental workflow for imine synthesis.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and various amines may be toxic or irritants. Handle with care and consult the Safety Data Sheets (SDS) before use.
-
Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle, oil bath).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Acetylpicolinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Acetylpicolinonitrile synthesis.
Reaction Pathways
Two primary synthetic routes for this compound are discussed, each with distinct advantages and challenges.
common side products in the synthesis of 6-Acetylpicolinonitrile and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Acetylpicolinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound and what are the key reagents?
A common and documented method for the synthesis of this compound (also known as 2-acetyl-6-cyanopyridine) starts from 2-acetylpyridine. The pyridine is first oxidized to 2-acetylpyridine-N-oxide. This intermediate is then reacted with a cyanating agent, such as trimethylsilyl cyanide, in the presence of an activating agent like dimethylcarbamoyl chloride, to yield the final product.[1]
Q2: What are the most common side products observed during the synthesis of this compound from 2-acetylpyridine-N-oxide?
During the cyanation of 2-acetylpyridine-N-oxide, several side products can be formed and have been isolated. These primarily arise from reactions at the acetyl group. The major identified side products include:
-
2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine: Formed by the reaction of the acetyl carbonyl with the cyanating agent.
-
2-cyano-6-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine: An adduct formed involving the activating agent.
-
2-(1-cyano-1-hydroxy)ethylpyridine: A hydrolysis product of the silyloxy or carbamoyloxy intermediates.
-
2-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine-1-N-oxide: An N-oxide variant of one of the other side products.[1]
-
6-Acetylpicolinamide: This can form via partial hydrolysis of the nitrile group of the desired product, especially in the presence of water under acidic or basic conditions during workup.[2]
Troubleshooting Guides
Issue 1: My final product is contaminated with several impurities that are difficult to separate by standard crystallization.
-
Probable Cause: Formation of structurally similar side products during the cyanation step. These by-products, arising from reactions at the acetyl group, often have polarities close to the desired product, making simple crystallization ineffective.[1]
-
Troubleshooting Steps:
-
Chromatographic Purification: Flash chromatography is a highly effective method for separating the desired product from the identified side products. A patent describing this synthesis utilized Florisil® as the stationary phase with a solvent gradient (e.g., starting with hexane/dichloromethane and moving to ethyl acetate/dichloromethane) to successfully isolate the different compounds.[1] Normal phase silica gel chromatography is also a viable alternative.
-
Solvent System Optimization: If you are attempting crystallization, a thorough screening of different solvent systems is recommended. Consider binary or tertiary solvent mixtures to fine-tune the solubility and precipitation characteristics of the product versus the impurities.
-
Acid-Base Extraction: To remove any acidic impurities like 6-acetylpicolinic acid (formed from complete nitrile hydrolysis), an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic impurity. To remove basic impurities, a wash with a dilute aqueous acid can be employed.
-
Issue 2: I am observing a significant amount of a side product that appears to be the corresponding amide or carboxylic acid of this compound.
-
Probable Cause: Hydrolysis of the nitrile functional group. This can occur during the reaction workup or purification if exposed to acidic or alkaline aqueous conditions, especially at elevated temperatures.[2]
-
Troubleshooting Steps:
-
Anhydrous Workup: Ensure that the reaction workup is performed under anhydrous or near-anhydrous conditions until the product is isolated. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time.
-
Control pH: During aqueous extractions, maintain a neutral pH to minimize the rate of nitrile hydrolysis.
-
Purification: If the amide or carboxylic acid has already formed, they can often be separated from the nitrile product by chromatography due to their different polarities. The carboxylic acid can also be removed by an acid-base extraction as described above.
-
Summary of Side Products and Removal Strategies
| Side Product Name | Probable Origin | Recommended Removal Method |
| 2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine | Reaction of the acetyl group with trimethylsilyl cyanide. | Flash Chromatography (e.g., on Florisil® or silica gel).[1] Hydrolysis to 2-(1-cyano-1-hydroxy)ethylpyridine followed by chromatography. |
| 2-cyano-6-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine | Reaction involving the acetyl group and dimethylcarbamoyl chloride. | Flash Chromatography (e.g., on Florisil® or silica gel).[1] |
| 2-(1-cyano-1-hydroxy)ethylpyridine | Hydrolysis of the above silyloxy or carbamoyloxy intermediates. | Flash Chromatography (e.g., on Florisil® or silica gel).[1] |
| 2-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine-1-N-oxide | Incomplete reduction of the N-oxide or re-oxidation. | Flash Chromatography (e.g., on Florisil® or silica gel).[1] |
| 6-Acetylpicolinamide | Partial hydrolysis of the nitrile group.[2] | Flash Chromatography. Due to its higher polarity compared to the nitrile, it should separate well on silica gel. |
| 6-Acetylpicolinic acid | Complete hydrolysis of the nitrile group.[2] | Acid-base extraction (washing the organic solution of the crude product with a mild aqueous base). Flash Chromatography. |
Experimental Protocols
General Protocol for the Synthesis of this compound from 2-Acetylpyridine-N-Oxide
This protocol is a generalized representation based on a documented synthesis and should be adapted and optimized for specific laboratory conditions.[1]
-
Activation of N-Oxide: To a solution of 2-acetylpyridine-N-oxide in an anhydrous aprotic solvent (e.g., dichloromethane), add an activating agent such as dimethylcarbamoyl chloride. The reaction is typically stirred at room temperature under an inert atmosphere (e.g., nitrogen) for several hours.
-
Cyanation: To the reaction mixture, add a cyanating agent, for example, cyanotrimethylsilane. The mixture is then stirred at room temperature for an extended period (24-48 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by carefully adding a mild aqueous base, such as a 10% potassium carbonate solution, and stir for approximately 45 minutes. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers and dry over an anhydrous salt (e.g., K₂CO₃ or MgSO₄).
-
Purification: After removing the solvent under reduced pressure, the crude product is purified by flash chromatography over Florisil® or silica gel. A solvent gradient from a non-polar mixture (e.g., 50% CH₂Cl₂/hexane) to a more polar mixture (e.g., ethyl acetate/CH₂Cl₂) is used to elute the desired product and separate it from the side products.
Visualizations
Caption: Synthetic pathway for this compound.
References
troubleshooting guide for the synthesis of iminopyridine oxazoline cobalt complexes
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing iminopyridine oxazoline cobalt complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing iminopyridine oxazoline cobalt complexes?
A1: The synthesis is typically a two-step process. First, the iminopyridine oxazoline ligand is synthesized, usually through a condensation reaction. This is followed by the complexation of the ligand with a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), under an inert atmosphere.[1]
Q2: Why is an inert atmosphere (e.g., nitrogen or argon) necessary for the synthesis?
A2: Cobalt(II) complexes can be sensitive to air and moisture, which can lead to the formation of unwanted byproducts or decomposition of the desired complex.[1] Performing the reaction under an inert atmosphere prevents these side reactions and ensures a higher yield and purity of the final product.
Q3: What are the common characterization techniques for these complexes?
A3: The synthesized ligands and cobalt complexes are typically characterized by a combination of techniques including:
-
FT-IR Spectroscopy: To identify the functional groups present in the ligand and complex.[1][2]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the ligand.[1][2]
-
Elemental Analysis: To determine the elemental composition of the synthesized complex and confirm its purity.[1][2]
-
Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure and coordination geometry of the cobalt center.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the iminopyridine oxazoline ligand | Incomplete condensation reaction. | - Ensure the reaction is stirred for a sufficient amount of time, as indicated in the protocol (e.g., 24 hours).- If the reaction is sluggish, gentle heating might be required. Confirm the appropriate temperature from a relevant procedure.- Ensure all reagents are pure and dry. |
| Decomposition of reactants or products. | - Maintain the recommended reaction temperature. Excessive heat can lead to decomposition.- Use freshly distilled solvents to remove any impurities that might interfere with the reaction. | |
| Low yield of the cobalt complex | Presence of air or moisture in the reaction. | - Use Schlenk line techniques or a glovebox to maintain a strict inert atmosphere throughout the synthesis.[1]- Use anhydrous solvents and reagents. |
| Incorrect stoichiometry of ligand to cobalt salt. | - Accurately weigh the ligand and cobalt salt to ensure the correct molar ratio as specified in the protocol. | |
| Incomplete reaction. | - Allow the reaction to stir for the recommended duration (e.g., 24 hours) to ensure complete complexation.[1] | |
| Difficulty in isolating the solid product | The complex is highly soluble in the reaction solvent. | - Add a non-polar solvent like diethyl ether or heptane to the reaction mixture to precipitate the complex.[1]- Reduce the volume of the reaction solvent by evaporation under vacuum to induce precipitation. |
| Formation of an oil instead of a solid. | - Try triturating the oil with a non-polar solvent. This can sometimes induce crystallization.- Dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it again with a non-polar solvent. | |
| The final product is an unexpected color. | The expected color for these complexes is often green or blue.[1][2] An unexpected color could indicate the presence of impurities or an incorrect oxidation state of the cobalt. | - Ensure the reaction was performed under strictly anaerobic conditions.- Purify the complex by washing the precipitate with appropriate solvents (e.g., heptane) to remove any unreacted starting materials or byproducts.[1] |
| Poor analytical data (NMR, FT-IR, Elemental Analysis) | Presence of impurities. | - Recrystallize the product from a suitable solvent system.- Wash the isolated solid thoroughly with appropriate solvents to remove residual starting materials or byproducts. |
| The product is not the expected compound. | - Re-evaluate the starting materials and reaction conditions.- Consider the possibility of side reactions and consult the literature for similar observations. |
Experimental Protocols
Synthesis of Iminopyridine Oxazoline Ligand (General Procedure)
This is a generalized procedure and may require optimization based on the specific substrates used.
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate substituted 2-acetylpyridine or related ketone in a suitable dry solvent (e.g., methanol, ethanol, or toluene).
-
Addition of Amino Alcohol: To this solution, add an equimolar amount of the desired chiral amino alcohol.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure iminopyridine oxazoline ligand.
Synthesis of Iminopyridine Oxazoline Cobalt Complex (General Procedure)
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.[1]
-
Reactant Preparation: In a Schlenk flask, dissolve the iminopyridine oxazoline ligand in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).[1]
-
Addition of Cobalt Salt: To the stirred ligand solution, add one equivalent of anhydrous cobalt(II) chloride (CoCl₂) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. A change in color and the formation of a precipitate is often observed.[1]
-
Isolation: If a precipitate has formed, it can be collected by filtration, washed with a non-polar solvent like diethyl ether or heptane, and dried under vacuum.[1] If no precipitate forms, a non-polar solvent can be added to induce precipitation.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Cobalt Complex Synthesis
| Ligand | Cobalt Salt | Solvent | Reaction Time (h) | Yield (%) | Reference |
| (S)-4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole | CoCl₂ | Not Specified | Not Specified | 61 (for ligand) | [2] |
| 2,6-Bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine | CoCl₂ | THF | 24 | 70.7 | [1] |
| 2,6-Bis(1-methylethyl)-N-(phenyl-2-pyridinylmethylene)phenylamine | CoCl₂ | THF | 24 | 52.8 | [1] |
| (S)-4-benzyl-2-(6-(4-methoxyphenyl)pyridin-2-yl)-4,5-dihydrooxazole cobalt chloride | CoCl₂ | Not Specified | Not Specified | 81 | [2] |
| (S)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole cobalt chloride | CoCl₂ | Not Specified | Not Specified | 73 | [2] |
Visualizations
Caption: General workflow for the synthesis of iminopyridine oxazoline cobalt complexes.
Caption: Troubleshooting decision tree for low yield of the cobalt complex.
References
- 1. Iminopyridine-Based Cobalt(II) and Nickel(II) Complexes: Synthesis, Characterization, and Their Catalytic Behaviors for 1,3-Butadiene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
optimization of reaction parameters for enantioselective hydroboration
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, optimized parameter data, and standardized protocols for enantioselective hydroboration reactions.
Troubleshooting and FAQs
This section addresses common issues encountered during the optimization of enantioselective hydroboration reactions.
Q1: My enantioselectivity (ee) is low or inconsistent. What are the primary factors to investigate?
A1: Low enantioselectivity is a frequent challenge and can stem from several sources. Systematically investigate the following:
-
Ligand Purity and Choice: The chiral ligand is the most critical component for inducing asymmetry.[1][2][3][4] Ensure the ligand is of high purity and handled under inert conditions to prevent degradation. The choice of ligand itself is paramount; even small structural changes can dramatically impact enantioselectivity.[1][4] For instance, bidentate P,P and P,N ligands have shown great success.[5][6]
-
Solvent Effects: The reaction solvent can have a pronounced effect on enantioselectivity, even if regioselectivity remains unchanged.[5] A solvent screen is highly recommended. Dichloromethane is often a good starting point, but other solvents like THF, toluene, or ethers may provide superior results for different catalyst/substrate combinations.[5]
-
Reaction Temperature: Temperature can significantly influence enantioselectivity. While lower temperatures often improve ee, this is not a universal rule.[5] Some catalytic systems show a decrease in selectivity at lower temperatures, so it's crucial to screen a range of temperatures (e.g., -20 °C, 0 °C, 25 °C).[5]
-
Catalyst Loading: In some cases, catalyst loading can affect enantioselectivity. An erosion of ee has been observed when lowering the catalyst loading from 1 mol% to 0.1 mol%.[5]
-
Reagent Purity: Ensure the alkene substrate and the borane source (e.g., pinacolborane (HBpin), catecholborane (HBcat)) are pure and free of moisture or other contaminants that could interfere with the catalyst.
Q2: The chemical yield is poor. How can I improve it?
A2: Poor yields can often be traced back to catalyst activity, reaction conditions, or side reactions.
-
Catalyst Inactivation: Ensure strict anhydrous and anaerobic (inert atmosphere, e.g., N2 or Ar) conditions, as many hydroboration catalysts are sensitive to air and moisture.[5] Use freshly distilled, anhydrous solvents.
-
Reaction Time and Temperature: The reaction may not be going to completion. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Increasing the temperature may improve the rate and yield, but be mindful of the potential impact on enantioselectivity.[5]
-
Borane Source: The choice of borane reagent can impact yield. Pinacolborane (HBpin) is common, but switching to catecholborane (HBcat) can sometimes lead to a significant reduction in yield and selectivity.[5]
-
Substrate Compatibility: Some functional groups on the substrate can interfere with the catalyst. Protect sensitive groups if necessary. Electron-rich aryl alkenes sometimes undergo hydroboration with greater efficiency than their electron-poor counterparts.[3]
Q3: I'm observing significant byproduct formation, such as the achiral linear isomer or dehydrogenative borylation. How can I improve regioselectivity?
A3: Regioselectivity (e.g., branched vs. linear product) is a key challenge, especially with terminal alkenes.
-
Ligand and Catalyst System: The ligand and metal precursor are the primary determinants of regioselectivity.[2] Bulky ligands often favor the formation of the anti-Markovnikov (linear) product due to sterics, while certain catalyst systems are specifically designed to favor the branched (Markovnikov) product.[6][7]
-
Borane Reagent: The reactivity of the borane source can influence side reactions. Pinacolborane, being less reactive than catecholborane, can sometimes offer advantages in selectivity and reduce the formation of vinylboronate esters from dehydrogenative borylation.[3]
-
Solvent: While often having a lesser effect on regioselectivity compared to enantioselectivity, the solvent should still be considered as a parameter to screen.[5]
Q4: How do I select the appropriate chiral ligand for my substrate?
A4: Ligand selection is often empirical but can be guided by literature precedents.
-
Bidentate Ligands: Chiral bidentate phosphine ligands, such as BINAP derivatives, are widely used and effective for many substrates.[3]
-
Ligand Flexibility: Conformationally flexible ligands can be beneficial as they can adapt to the steric demands of different steps in the catalytic cycle, enhancing both reactivity and selectivity.[1][4]
-
Substrate Class: Review the literature for successful hydroborations of substrates similar to yours. Different ligand families (e.g., phosphoramidites, NHC-based ligands) have been developed for specific classes of alkenes like styrenes, aliphatic alkenes, or functionalized olefins.[3][5][8]
Key Parameter Optimization Data
The following tables summarize representative data on how different reaction parameters can influence the outcome of enantioselective hydroboration.
Table 1: Effect of Solvent on Enantioselectivity of Styrene Hydroboration (Data derived from a representative Rh(I)-NHC catalyzed reaction with HBpin)[5]
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Dichloromethane (DCM) | 99 | 91 |
| 2 | Toluene | 99 | 85 |
| 3 | Tetrahydrofuran (THF) | 99 | 78 |
| 4 | Diethyl Ether | 99 | 82 |
| 5 | Acetonitrile | 99 | 65 |
Table 2: Effect of Temperature on Enantioselectivity (Data derived from a representative Rh(I)-NHC catalyzed reaction in DCM)[5]
| Entry | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 25 | 99 | 91 |
| 2 | 0 | 99 | 85 |
| 3 | -20 | 99 | 71 |
Table 3: Influence of Borane Source and Catalyst Loading (Data derived from a representative Rh(I)-NHC catalyzed reaction with styrene)[5]
| Entry | Borane Source | Catalyst Loading (mol%) | Yield (%) | ee (%) | Regioselectivity (branched:linear) |
| 1 | HBpin | 2.0 | 99 | 91 | 69:31 |
| 2 | HBpin | 1.0 | 99 | 91 | 69:31 |
| 3 | HBpin | 0.1 | 99 | 82 | 69:31 |
| 4 | HBcat | 2.0 | 13 | 45 | 39:61 |
Standard Experimental Protocol
This section provides a general procedure for performing a catalytic enantioselective hydroboration reaction under an inert atmosphere.
Materials and Reagents:
-
Rhodium precursor (e.g., [Rh(cod)2]BF4, [RhCl(cod)]2)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Alkene substrate
-
Borane reagent (e.g., Pinacolborane, HBpin)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Internal standard for NMR yield determination (e.g., 1,3,5-trimethoxybenzene)
-
Schlenk flask or glovebox vials
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfer
Procedure:
-
Catalyst Preparation (In Situ):
-
Inside an N2-filled glovebox or using Schlenk line techniques, add the rhodium precursor (e.g., 1 mol%) and the chiral ligand (e.g., 1.1 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[5]
-
Add anhydrous solvent (e.g., 1 mL) and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the alkene substrate (1.0 equiv) followed by the internal standard.
-
Add the borane reagent (e.g., HBpin, 1.1-1.5 equiv) dropwise to the stirring solution.[5]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 4-18 hours).[5]
-
Monitor the reaction progress by taking aliquots and analyzing via TLC, GC, or 1H NMR spectroscopy.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, quench any excess borane reagent by slowly adding a few drops of methanol or acetone and stirring for 5-10 minutes.[9]
-
For subsequent oxidation to the alcohol, carefully add an aqueous solution of NaOH (e.g., 3M) followed by slow, dropwise addition of hydrogen peroxide (e.g., 30% H2O2) at 0 °C.[9]
-
Allow the mixture to warm to room temperature and stir until the oxidation is complete.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
Visualization of Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision tree for optimizing enantioselective hydroboration.
Caption: General experimental workflow for enantioselective hydroboration.
References
- 1. Ligand Conformational Flexibility Enables Enantioselective Tertiary C–B Bond Formation in the Phosphonate-Directed Catalytic Asymmetric Alkene Hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand Control in Co-Catalyzed Regio- and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4,3-Hydroboration of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 4. Ligand Conformational Flexibility Enables Enantioselective Tertiary C-B Bond Formation in the Phosphonate-Directed Catalytic Asymmetric Alkene Hydroboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Rh-Catalyzed Hydroboration of Silyl Enol Ethers [organic-chemistry.org]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Purification of 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Acetylpicolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its common synthesis from 2-acetylpyridine N-oxide and trimethylsilyl cyanide, the following impurities are often encountered:
-
Unreacted Starting Materials: Residual 2-acetylpyridine N-oxide and trimethylsilyl cyanide may be present.
-
Side-Reaction Products:
-
Hydrolysis Products: The nitrile group of this compound can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of 6-acetylpicolinamide or 6-acetylpicolinic acid.[1]
-
Products of Incomplete Reaction: Intermediates from the reaction of 2-acetylpyridine N-oxide with trimethylsilyl cyanide may persist if the reaction does not go to completion.
-
-
Reagent-Derived Impurities: Impurities from the reagents used, such as N,N-Dimethylcarbamoyl chloride, may also be present.[2]
Q2: My this compound product is an oil. Can I use recrystallization?
A2: Recrystallization is most effective for solid materials. If your product is an oil, it is likely impure. Purification via column chromatography is the recommended method for oily samples.
Q3: How can I monitor the purity of this compound during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the final purity of the isolated product.[3][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Select a solvent with a lower boiling point.[5] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a less polar solvent or a solvent mixture. Perform test recrystallizations with small amounts of material and various solvents to find the optimal system.[5][6] | |
| Poor recovery of purified crystals | Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] |
| The cooling process was too rapid, leading to the formation of small, impure crystals. | Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[7] | |
| The crystals were not washed with cold solvent after filtration. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.[5] | |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and a major impurity. | Experiment with different solvent systems, including mixed solvents, to find one with a better solubility profile for your compound versus the impurity.[6] |
| Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of compounds (overlapping bands) | The eluent is too polar, causing all compounds to move too quickly down the column. | Start with a less polar eluent and gradually increase the polarity (gradient elution).[8] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[9] | |
| Peak tailing of this compound | The basic nitrogen of the pyridine ring is interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to block the active sites on the silica gel. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A "methanol flush" at the end can be used to elute highly polar compounds.[10] |
| The compound may have degraded on the silica gel. | Test the stability of your compound on a TLC plate spotted with silica gel and left for some time. If degradation is observed, consider using a less acidic stationary phase like alumina.[10][11] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify solid, crude this compound.
Materials:
-
Crude this compound
-
Various solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In separate small test tubes, add a small amount of crude product to ~0.5 mL of each test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[6]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
Objective: To purify oily or highly impure solid this compound.
Materials:
-
Crude this compound
-
Silica gel (for chromatography)
-
Sand
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, potentially with triethylamine)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Eluent Selection: Use TLC to determine a suitable eluent system. Spot the crude mixture on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.[8][12]
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, avoiding air bubbles.
-
Allow the silica gel to settle into a packed bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Add the eluent to the column and begin collecting fractions.
-
Maintain a constant flow of eluent through the column. Never let the column run dry.[9]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Hypothetical Purification Data for this compound
| Purification Method | Starting Purity (by HPLC) | Solvent/Eluent System | Recovery/Yield (%) | Final Purity (by HPLC) |
| Recrystallization | 85% | Ethanol/Water (e.g., 1:1) | 75% | 98% |
| Column Chromatography | 70% | Hexanes:Ethyl Acetate (e.g., 7:3) + 0.5% Triethylamine | 80% | >99% |
Note: These are hypothetical values and actual results may vary depending on the nature and extent of impurities.
Visualizations
Experimental Workflow: Purification of this compound
Caption: Decision workflow for choosing the appropriate purification method.
Troubleshooting Logic: Oiling Out During Recrystallization
Caption: Troubleshooting steps for when a product oils out.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. lookchem.com [lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. researchgate.net [researchgate.net]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in 6-Acetylpicolinonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetylpicolinonitrile. The information is presented in a question-and-answer format to directly address common challenges related to byproduct formation during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
This compound is a versatile intermediate. The acetyl group and the nitrile group are the primary sites of reactivity. Common reactions include:
-
Reactions of the Acetyl Group:
-
Reduction: The ketone can be reduced to a secondary alcohol.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles.
-
-
Reactions of the Nitrile Group:
-
Reactions involving both groups: The presence of both the acetyl and nitrile moieties can lead to more complex cyclization or condensation reactions under specific conditions.
Q2: What are the typical impurities found after the synthesis of this compound?
The synthesis of this compound, particularly from 2-acetylpyridine-N-oxide, can lead to several byproducts. A key patent (US5539117A) identifies the following impurities:
-
2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine
-
2-cyano-6-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine
-
2-(1-cyano-1-hydroxy)ethylpyridine
-
2-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine-1-N-oxide
These byproducts arise from the reaction of the acetyl group with the cyanating and activating agents used in the synthesis.
Troubleshooting Guides
Issue 1: Formation of Silyl Ether Byproduct (2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine)
Question: My reaction mixture for the synthesis of this compound shows a significant amount of a silyl ether byproduct. How can I prevent its formation or remove it?
Answer:
The formation of the silyl ether byproduct, 2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine, occurs when the acetyl group reacts with the cyanating agent (e.g., cyanotrimethylsilane) to form a cyanohydrin, which is then capped by a silyl group.
Preventative Measures:
-
Control Stoichiometry: Carefully control the stoichiometry of cyanotrimethylsilane. Using a minimal excess may reduce the formation of this byproduct.
-
Reaction Temperature: Lowering the reaction temperature during the addition of the cyanating agent might favor the desired reaction at the pyridine N-oxide over the side reaction with the acetyl group.
Troubleshooting and Removal:
-
Aqueous Work-up: This silyl ether is susceptible to hydrolysis. A thorough aqueous work-up with a mild acid (e.g., dilute HCl) or base (e.g., 10% K2CO3 solution) should cleave the silyl ether, converting the byproduct back to the cyanohydrin, which may be easier to separate or potentially revert to the ketone.[1]
-
Fluoride-based Deprotection: If the aqueous work-up is not sufficient, a mild fluoride source like tetra-n-butylammonium fluoride (TBAF) can be used for deprotection under controlled conditions.
Experimental Protocol: Hydrolysis of Silyl Ether Byproduct
-
After the main reaction is complete, quench the reaction mixture carefully with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., methylene chloride) multiple times.
-
Combine the organic layers and wash with a 10% aqueous K2CO3 solution for 45 minutes with vigorous stirring.
-
Separate the organic layer, dry it over anhydrous K2CO3, and concentrate under reduced pressure.
-
Analyze the crude product by a suitable method (e.g., HPLC, NMR) to confirm the removal of the silyl ether.
Issue 2: Formation of Carbamate Byproducts
Question: I am observing byproducts that appear to be carbamates in my synthesis of this compound. What are they and how can I avoid them?
Answer:
The identified carbamate byproducts are 2-cyano-6-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine and 2-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine-1-N-oxide. These form when the cyanohydrin intermediate is trapped by the activating agent, such as dimethylcarbamyl chloride.
Preventative Measures:
-
Order of Reagent Addition: Add the cyanating agent before the activating agent if the reaction sequence allows. This may favor the desired cyanation at the pyridine ring.
-
Controlled Addition of Activating Agent: Add the dimethylcarbamyl chloride slowly and at a low temperature to control its reactivity and minimize side reactions with the acetyl group.
-
Alternative Activating Agents: Consider exploring other activating agents that may have a lower propensity to react with the acetyl group.
Troubleshooting and Removal:
-
Hydrolysis: Carbamates can be hydrolyzed under acidic or basic conditions, although this might be more challenging than silyl ether cleavage and could potentially affect the desired product.
-
Chromatography: These byproducts can often be separated from the desired this compound using column chromatography on silica gel or Florisil®, as described in US Patent 5,539,117A.[1]
Experimental Protocol: Chromatographic Separation
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Load the solution onto a column packed with Florisil®.
-
Elute the column with a solvent gradient. A suggested starting point is a mixture of hexane and methylene chloride, gradually increasing the polarity with ethyl acetate.
-
Collect fractions and analyze them by TLC or HPLC to isolate the pure this compound.
Issue 3: Formation of Cyanohydrin Byproduct (2-(1-cyano-1-hydroxy)ethylpyridine)
Question: A significant impurity in my reaction is the cyanohydrin of this compound. How is this formed and can I convert it to my desired product?
Answer:
The cyanohydrin, 2-(1-cyano-1-hydroxy)ethylpyridine, is formed by the nucleophilic addition of a cyanide ion to the carbonyl carbon of the acetyl group.
Preventative Measures:
-
pH Control: The formation of cyanohydrins is often reversible and pH-dependent. Maintaining a neutral or slightly acidic pH during work-up may help to shift the equilibrium back towards the ketone.
-
Temperature Control: As with other side reactions, lower temperatures during the cyanation step can help to minimize the formation of the cyanohydrin.
Troubleshooting and Conversion:
-
Reversibility: The cyanohydrin formation is reversible. Heating the reaction mixture or treating it with a mild base during work-up can sometimes drive the equilibrium back to the ketone.
-
Oxidation: While more complex, a selective oxidation of the secondary alcohol in the cyanohydrin back to a ketone could be attempted, though this would require careful selection of reagents to avoid affecting other functional groups.
Data Presentation
Table 1: Byproducts Identified in the Synthesis of this compound
| Byproduct Name | Molecular Formula | Key Structural Features |
| 2-cyano-6-(1-cyano-1-trimethysilyloxy)ethylpyridine | C13H17N3OSi | Silyl ether of the cyanohydrin |
| 2-cyano-6-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine | C12H12N4O2 | Carbamate ester of the cyanohydrin |
| 2-(1-cyano-1-hydroxy)ethylpyridine | C9H8N2O | Cyanohydrin of the acetyl group |
| 2-(1-cyano-1-dimethylcarbamoyloxy)ethylpyridine-1-N-oxide | C12H12N4O3 | Carbamate ester of the cyanohydrin with N-oxide |
Data sourced from US Patent 5,539,117A.
Mandatory Visualizations
Caption: Byproduct formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. US5539117A - 2-acetyl-6-cyanopyridines and their use as intermediates in the synthesis of oligo-2,6-pyridines - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Enantioselectivity of 6-Acetylpicolinonitrile-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to troubleshooting and optimizing the use of 6-acetylpicolinonitrile-based catalysts in asymmetric synthesis. This resource provides practical guidance in a question-and-answer format to address common challenges encountered during your experiments, with a focus on enhancing enantioselectivity.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving issues related to the enantioselectivity of your catalytic reactions involving this compound derivatives.
Guide 1: Low Enantiomeric Excess (ee)
Problem: The enantiomeric excess of your product is consistently lower than expected or reported for similar catalytic systems.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q1: My enantiomeric excess (ee) is significantly lower than anticipated. Where do I start?
A1: The first and most critical step is to validate your analytical method (e.g., chiral HPLC or GC). An unoptimized or improperly calibrated analytical method can provide inaccurate ee values.
-
Actionable Advice:
-
Ensure a baseline separation of the enantiomers with a resolution (Rs) greater than 1.5.
-
Confirm the elution order of the enantiomers by analyzing a racemic sample and, if available, a sample enriched in one enantiomer.
-
Validate the method for linearity, precision, and accuracy.
-
Q2: I've confirmed my analytical method is accurate, but the enantioselectivity remains low. What's the next step?
A2: Scrutinize the purity of all your reaction components. Trace impurities can have a significant impact on the performance of a sensitive catalyst.
-
Substrate and Reagents: Impurities in your starting materials can act as catalyst poisons or compete with your substrate, leading to a decrease in enantioselectivity. Purify substrates and reagents through appropriate methods like recrystallization, distillation, or chromatography.
-
This compound Ligand: The purity of the ligand is paramount. Synthesize or procure a high-purity batch. The presence of regioisomers or starting materials from the ligand synthesis can be detrimental.
-
Metal Precursor: Ensure the metal salt or precursor is of high quality and stored under appropriate conditions to prevent decomposition or hydration.
Q3: My reagents are pure, but the issue persists. What reaction parameters should I investigate?
A3: Carefully examine and control your reaction conditions, as minor variations can lead to significant changes in enantioselectivity.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent: The solvent plays a crucial role in the catalytic cycle. Its polarity, coordinating ability, and purity are critical. Screen a range of anhydrous, high-purity solvents. Trace amounts of water can be particularly detrimental.[1]
-
Additives: The presence of additives, such as Lewis acids or bases, can significantly influence the catalytic activity and enantioselectivity. For pyridine-based ligands like this compound, the addition of a Lewis acid can enhance the electrophilicity of the substrate and modulate the catalyst structure.
Frequently Asked Questions (FAQs)
Q4: How can I rationally modify the this compound ligand to improve enantioselectivity?
A4: Modifying the ligand structure is a powerful strategy. For a this compound-based ligand, consider the following modifications to tune its steric and electronic properties:
-
Steric Hindrance: Introducing bulky groups near the coordinating nitrogen or the acetyl group can create a more defined chiral pocket, leading to better stereochemical communication with the substrate.
-
Electronic Effects: Altering the electronic properties of the pyridine ring by introducing electron-donating or electron-withdrawing groups can influence the Lewis basicity of the nitrogen atom and the overall reactivity of the catalyst.
Q5: What is the role of the acetyl and nitrile groups in a this compound-based catalyst?
A5: The acetyl and nitrile groups are electron-withdrawing, which reduces the electron density on the pyridine ring. This can affect the coordination of the ligand to the metal center and the overall electronic properties of the resulting catalyst. The acetyl group's carbonyl oxygen can also act as a secondary coordination site, potentially leading to a more rigid and well-defined catalyst structure, which is often beneficial for high enantioselectivity.
Q6: Can the order of addition of reagents impact the enantioselectivity?
A6: Yes, the order of addition can be crucial, as it can influence the formation of the active catalyst and prevent the formation of undesired species. It is generally recommended to pre-form the catalyst by stirring the this compound ligand and the metal precursor in the solvent for a specific period before adding the substrate and other reagents.
Catalyst Pre-formation Workflow:
References
dealing with moisture sensitivity in 6-Acetylpicolinonitrile reactions
Welcome to the technical support center for 6-Acetylpicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile building block. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work, with a particular focus on addressing its moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
A1: this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The recommended storage condition is in a dry environment at room temperature.[1]
Q2: What are the primary concerns when handling this compound in a laboratory setting?
A2: The main concern is its sensitivity to moisture. Both the nitrile and the acetyl groups can react with water, especially under acidic or basic conditions, leading to the formation of impurities and a reduction in the yield of the desired product. Standard air-free and moisture-free techniques (e.g., using a glovebox or Schlenk line) are recommended for handling this compound, especially for reactions that are sensitive to water.
Q3: What are the likely hydrolysis products of this compound if it is exposed to moisture?
A3: Exposure to moisture, particularly under acidic or basic conditions, can lead to the hydrolysis of the nitrile group to form 6-acetylpicolinamide or further to 6-acetylpicolinic acid. The acetyl group can also be a site for unwanted reactions.
Q4: How can I detect the presence of hydrolysis byproducts in my sample of this compound?
A4: The presence of hydrolysis byproducts can be detected using standard analytical techniques.
-
NMR Spectroscopy: You would expect to see new peaks corresponding to the amide or carboxylic acid protons and a change in the chemical shift of the pyridine ring protons.
-
Mass Spectrometry: The appearance of molecular ions corresponding to the masses of the hydrolysis products (6-acetylpicolinamide or 6-acetylpicolinic acid) would indicate contamination.
-
TLC: The hydrolysis products are more polar than the starting material and will likely have a lower Rf value on a silica gel TLC plate.
Q5: Can I use protic solvents for reactions involving this compound?
A5: It is generally advisable to use dry aprotic solvents to minimize the risk of hydrolysis. If a protic solvent is necessary for the reaction, it must be rigorously dried and the reaction should be performed under an inert atmosphere. The stability of this compound in the chosen protic solvent should be evaluated beforehand.
Troubleshooting Guide: Synthesis of Iminopyridine Ligands
A common application of this compound is the synthesis of iminopyridine ligands through condensation with a primary amine. This reaction is often catalyzed by an acid.
Problem: Low or no yield of the desired iminopyridine product.
Below is a workflow to troubleshoot this issue, with a focus on the potential impact of moisture.
Caption: Troubleshooting workflow for low yield in iminopyridine synthesis.
Potential Issues and Solutions
| Observation | Potential Cause | Suggested Solution |
| Starting material remains unreacted (verified by TLC/NMR) | 1. Insufficiently dried reagents/solvent: Moisture can hydrolyze the starting material or deactivate the catalyst. 2. Inactive catalyst: The acid catalyst may be old or decomposed. 3. Low reaction temperature: The reaction may require more thermal energy to proceed. | 1. Ensure all reagents are pure and dry. Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven before use. 2. Use a fresh batch of the acid catalyst. 3. Increase the reaction temperature in increments and monitor the reaction progress by TLC. |
| Formation of multiple spots on TLC, with some at a lower Rf than the starting material | Hydrolysis of this compound: The presence of water can lead to the formation of 6-acetylpicolinamide and/or 6-acetylpicolinic acid, which are more polar. | Implement rigorous moisture-free reaction conditions. This includes using an inert atmosphere (nitrogen or argon), oven-dried glassware, and anhydrous solvents. |
| Product is formed but is difficult to isolate or purify | Emulsion during workup: The product may be acting as a surfactant. Product is water-soluble: If the product has polar functional groups, it may have some solubility in the aqueous layer during extraction. | Add brine to the aqueous layer to break up emulsions. Back-extract the aqueous layer with a more polar organic solvent. |
| Desired imine product reverts to starting materials during workup or purification | Hydrolysis of the imine: The imine bond can be susceptible to hydrolysis, especially in the presence of acid (e.g., on silica gel). | Neutralize the reaction mixture before workup. For purification, consider using neutral alumina for chromatography instead of silica gel, or add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent. |
Experimental Protocols
Synthesis of an Iminopyridine Ligand from this compound
This protocol describes a general procedure for the condensation of this compound with an aniline derivative to form an iminopyridine ligand.
Materials:
-
This compound
-
Substituted Aniline (e.g., 2,6-diisopropylaniline)
-
Formic acid (catalyst)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Caption: Experimental workflow for iminopyridine synthesis.
Procedure:
-
Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is assembled and dried in an oven at 120 °C for at least 4 hours. The apparatus is then allowed to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous methanol. Stir the mixture until the solid is completely dissolved. To this solution, add the substituted aniline (1.05 eq) followed by a catalytic amount of formic acid (e.g., 2-3 drops).
-
Reaction: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, the flask is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol or hexanes) is often sufficient. If further purification is required, column chromatography on neutral alumina can be performed.
Potential Side Reactions with Moisture
The presence of water can lead to the formation of several side products. The table below summarizes the most likely hydrolysis products of this compound.
| Reactant | Side Product | Reaction Type | Molecular Weight of Product ( g/mol ) |
| This compound | 6-Acetylpicolinamide | Nitrile Hydrolysis (partial) | 164.16 |
| This compound | 6-Acetylpicolinic acid | Nitrile Hydrolysis (complete) | 165.15 |
References
identifying and characterizing impurities in 6-Acetylpicolinonitrile samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing impurities in 6-Acetylpicolinonitrile samples. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a this compound sample?
A1: Impurities in this compound can originate from various stages, including synthesis, storage, or degradation.[1][2] They are typically categorized as organic, inorganic, or residual solvents.[3]
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. For instance, hydrolysis of the nitrile group could lead to the formation of 6-acetylpicolinamide or 6-acetylpicolinic acid.
-
Degradation Products: Exposure to light, heat, or moisture can cause the compound to degrade. Photolytic cleavage and hydrolysis are common degradation pathways for similar pharmaceutical compounds.[2]
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.[4]
-
Inorganic Impurities: These can include reagents, catalysts (e.g., heavy metals), or contaminants from manufacturing equipment.[2][3]
Q2: Which analytical technique is best for initial purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is considered the gold standard for the initial purity assessment and quantification of non-volatile impurities in pharmaceutical substances.[5][6] It offers excellent resolution and sensitivity for separating the main component from related substances. For a comprehensive profile, especially for unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is the preferred method.[5][6][7]
Q3: How can I identify an unknown peak in my HPLC chromatogram?
A3: Identifying an unknown peak requires a systematic approach. The first step is to couple the HPLC system to a mass spectrometer (LC-MS). This will provide the molecular weight of the unknown compound.[6] Further structural information can be obtained by isolating the impurity using preparative HPLC and then analyzing the collected fraction by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.[6][7]
Troubleshooting Guides
Issue 1: An unexpected peak appears in the HPLC chromatogram.
-
Question: I see an extra peak in my HPLC run that I don't recognize. How do I proceed?
-
Answer: Follow a logical troubleshooting workflow to identify the source of the peak. This could be a genuine impurity, a system contaminant, or a degradation product.
Workflow for troubleshooting an unknown HPLC peak.
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Question: My peak for this compound is tailing badly. What could be the cause?
-
Answer: Poor peak shape can be caused by several factors. Refer to the table below for common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with column silanols | Use a column with low silanol activity (e.g., Newcrom R1) or add a competing base like triethylamine (0.1%) to the mobile phase.[8] |
| Column overload | Reduce the injection volume or the concentration of the sample. | |
| Mismatched sample solvent and mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent.[9] | |
| Peak Fronting | Column overload (less common) | Dilute the sample. |
| Poorly packed column bed | Replace the column. |
Issue 3: Difficulty detecting volatile impurities.
-
Question: I suspect my sample contains residual solvents, but I don't see them in my HPLC run. What should I do?
-
Answer: HPLC is not ideal for detecting highly volatile compounds like common organic solvents. Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of residual solvents and other volatile organic impurities.[6]
Experimental Protocols
A multi-technique approach is essential for comprehensive impurity profiling.[7] The diagram below illustrates a general workflow for the identification and characterization of impurities.
Protocol 1: HPLC-UV Method for Purity Determination
This protocol provides a starting point for developing a robust HPLC method for analyzing this compound.
-
Principle: Separation is based on the polarity of the analytes, with detection by UV absorbance.[10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at approximately 1 mg/mL. Dilute with the mobile phase to a working concentration (e.g., 0.1 mg/mL). Filter through a 0.22 µm syringe filter before injection.[10]
-
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
Protocol 2: GC-MS Method for Residual Solvents
This method is suitable for identifying and quantifying volatile impurities.
-
Principle: Volatile compounds are separated in a gaseous mobile phase and detected by a mass spectrometer, which provides mass-to-charge ratio information for identification.[6]
-
Instrumentation: Gas chromatograph with a mass selective detector (MSD) and a headspace autosampler.
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial. Add a suitable high-boiling-point solvent (e.g., DMSO or DMF). Seal the vial.
-
GC-MS Parameters:
| Parameter | Recommended Condition |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 400 amu |
Data Interpretation
Interpreting Spectroscopic Data for this compound
Spectroscopic techniques are crucial for confirming the structure of the main component and elucidating the structure of unknown impurities.[6]
| Technique | Functional Group | Expected Characteristic Signal |
| FT-IR | C≡N (Nitrile) | Strong, sharp absorption near 2230 cm⁻¹ |
| C=O (Ketone) | Strong absorption around 1700 cm⁻¹ | |
| C=C, C=N (Pyridine Ring) | Absorptions in the 1600-1400 cm⁻¹ region | |
| ¹H NMR | -CH₃ (Acetyl group) | Singlet at ~2.7 ppm |
| Aromatic Protons | Multiplets in the 7.5-8.5 ppm region | |
| ¹³C NMR | C≡N (Nitrile Carbon) | Signal around 115-120 ppm[11] |
| C=O (Carbonyl Carbon) | Signal around 190-200 ppm | |
| Aromatic Carbons | Signals in the 120-155 ppm region | |
| Mass Spec. | Molecular Ion (M⁺) | Expected m/z = 146.05 (for C₈H₆N₂O) |
References
- 1. tijer.org [tijer.org]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. agilent.com [agilent.com]
- 5. jpharmsci.com [jpharmsci.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. rroij.com [rroij.com]
- 8. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Reactivity of 6-Acetylpicolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 6-acetylpicolinonitrile in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in certain reactions like the Knoevenagel and Claisen-Schmidt condensations?
A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: The pyridine ring and the nitrile group are both electron-withdrawing. This reduces the electron density on the acetyl carbonyl group, making it less susceptible to nucleophilic attack.
-
Steric Hindrance: The acetyl group is situated next to the pyridine ring, which can sterically hinder the approach of nucleophiles to the carbonyl carbon.
Q2: How can the reactivity of the carbonyl group in this compound be enhanced?
A2: The reactivity of the carbonyl group can be enhanced by using a Lewis acid catalyst. The Lewis acid coordinates to the nitrogen atom of the pyridine ring, which increases the electron-withdrawing effect of the ring and further polarizes the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
Q3: What are the most common side reactions to watch out for when working with this compound?
A3: Common side reactions include self-condensation of the active methylene compound (if a strong base is used), and in some cases, Michael addition of a second molecule of the nucleophile to the newly formed α,β-unsaturated system. Careful control of reaction conditions and stoichiometry is crucial to minimize these side products.
Q4: Are there any alternatives to traditional heating for promoting reactions with this compound?
A4: Yes, microwave-assisted synthesis can be a highly effective method.[1][2] Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating of the reaction mixture.[3] This can be particularly beneficial for overcoming the activation energy barrier associated with the low reactivity of this compound.
Troubleshooting Guides
Knoevenagel Condensation
Issue: Low or No Product Yield in the Knoevenagel Condensation with Active Methylene Compounds.
This guide provides a systematic approach to troubleshooting and optimizing the Knoevenagel condensation of this compound with active methylene compounds such as malononitrile or ethyl cyanoacetate.
Caption: Troubleshooting workflow for Knoevenagel condensation.
Method 1: Base-Catalyzed Knoevenagel Condensation
A common starting point is the use of a weak base catalyst, often in combination with a mild acid.
-
Experimental Protocol:
-
To a solution of this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of piperidine (0.1 mmol) and acetic acid (0.1 mmol).[4][5]
-
Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and isolate the product by filtration or extraction.
-
Method 2: Lewis Acid-Catalyzed Knoevenagel Condensation
To enhance the reactivity of the carbonyl group, a Lewis acid can be employed.
-
Experimental Protocol:
-
In an inert atmosphere, dissolve this compound (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, toluene).
-
Add a Lewis acid catalyst (e.g., ZnCl₂, 0.2 mmol) and stir for 15-20 minutes.
-
Add the active methylene compound (1.1 mmol) and a weak base (e.g., triethylamine, 1.2 mmol).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.
-
Method 3: Microwave-Assisted Knoevenagel Condensation
Microwave irradiation can significantly accelerate the reaction.[1][2][3]
-
Experimental Protocol:
-
In a microwave-safe vessel, combine this compound (1.0 mmol), the active methylene compound (1.1 mmol), and a catalyst (e.g., piperidine/acetic acid or a Lewis acid) in a minimal amount of a high-boiling solvent (e.g., DMF, DMSO).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 100-150 °C) for short intervals (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC between irradiation cycles.
-
After completion, cool the vessel and isolate the product.
-
The following table summarizes the expected yields for the Knoevenagel condensation of this compound with malononitrile under various catalytic conditions, based on data from analogous reactions.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Piperidine/Acetic Acid | Ethanol | Reflux | 8-12 | 40-60 |
| Pyrrolidine | Ethanol | Reflux | 6-10 | 50-70[6][7] |
| ZnCl₂ / Triethylamine | Dichloromethane | 40 | 4-6 | 70-85 |
| TiCl₄ / Triethylamine | Dichloromethane | 25-40 | 2-4 | 80-95 |
| Microwave (Piperidine/AcOH) | DMF | 120 | 0.25 | 75-90[2] |
Claisen-Schmidt Condensation
Issue: Low Conversion in the Claisen-Schmidt Condensation with Aromatic Aldehydes.
This guide addresses challenges in the base-catalyzed condensation of this compound with aromatic aldehydes (e.g., benzaldehyde) to form chalcone-like compounds.
Caption: Optimization strategy for Claisen-Schmidt condensation.
Method 1: Standard Claisen-Schmidt Conditions
This method employs a strong base in a protic solvent.
-
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL).
-
Slowly add an aqueous solution of a strong base (e.g., 20% NaOH, 2-3 mL) at room temperature.
-
Stir the mixture until a precipitate forms. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC.
-
Isolate the product by filtration and wash with cold water.
-
Method 2: Solvent-Free Claisen-Schmidt Condensation
This approach can sometimes lead to higher yields and easier workup.[8]
-
Experimental Protocol:
-
In a mortar and pestle, grind this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a solid base (e.g., powdered NaOH or KOH, 1.2 mmol) at room temperature.
-
Continue grinding for 15-30 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, add water to the mixture and filter to isolate the solid product.
-
The following table provides expected yields for the Claisen-Schmidt condensation of this compound with various substituted benzaldehydes under standard conditions (NaOH, Ethanol, RT).
| Aromatic Aldehyde | Expected Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | 12-18 | 60-75 |
| 4-Methoxybenzaldehyde | 8-12 | 70-85 |
| 4-Nitrobenzaldehyde | 6-10 | 75-90 |
| 4-Chlorobenzaldehyde | 10-16 | 65-80 |
References
- 1. Microwave assisted knoevenagel condensation [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Purity Validation of 6-Acetylpicolinonitrile using HPLC and NMR
For researchers, scientists, and professionals in drug development, the accurate determination of compound purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of 6-Acetylpicolinonitrile purity. Detailed experimental protocols, comparative data, and a validation workflow are presented to assist in the selection and implementation of appropriate analytical methodologies.
Introduction to Purity Assessment
The purity of an active pharmaceutical ingredient (API) or a research compound is a critical attribute that can significantly impact its efficacy, safety, and overall performance in biological and chemical assays.[1][2] Regulatory bodies and scientific journals increasingly require robust analytical data to support claims of compound identity and purity. HPLC and NMR are two powerful and orthogonal techniques commonly employed for this purpose.[3][4] HPLC excels at separating and quantifying impurities, even at very low levels, while quantitative NMR (qNMR) offers a direct measure of the analyte's mass fraction without the need for a specific reference standard of the compound itself.[1][5]
This guide will explore the practical application of both techniques for the purity assessment of this compound, a versatile building block in medicinal chemistry.
Data Presentation: Comparative Purity Analysis
The following tables summarize hypothetical purity data for two different batches of this compound: a "High Purity" batch, suitable for sensitive applications, and a "Standard Purity" batch.
Table 1: HPLC Purity Analysis of this compound
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| High Purity Batch | |||
| This compound | 8.52 | 99.85 | 99.85 |
| Impurity A | 6.71 | 0.08 | |
| Impurity B | 9.24 | 0.07 | |
| Standard Purity Batch | |||
| This compound | 8.53 | 96.54 | 96.54 |
| Impurity A | 6.72 | 1.89 | |
| Impurity C | 7.98 | 1.25 | |
| Unknown Impurity | 10.15 | 0.32 |
Table 2: ¹H NMR Purity Analysis of this compound
| Sample ID | Internal Standard | Analyte Integral | Standard Integral | Calculated Purity (% w/w) |
| High Purity Batch | Maleic Acid | 3.00 (acetyl protons) | 2.00 (olefinic protons) | 99.5 |
| Standard Purity Batch | Maleic Acid | 3.00 (acetyl protons) | 2.00 (olefinic protons) | 96.2 |
Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a compound like this compound, integrating both HPLC and NMR analyses.
Caption: Workflow for the purity validation of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This reversed-phase HPLC method is designed to separate this compound from potential impurities. HPLC is a cornerstone for purity determination in the pharmaceutical industry due to its high sensitivity and resolving power.[6] The validation of such methods typically involves assessing parameters like specificity, linearity, range, accuracy, and precision.[7][8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 1 mg/mL.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a substance.[4] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, an absolute purity value (as a mass fraction) can be determined.[1][2]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 8 (or more for better signal-to-noise).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the acetyl protons, a singlet at ~2.7 ppm) and a signal from the internal standard (the two olefinic protons of maleic acid, a singlet at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
-
Comparison of Techniques
| Feature | HPLC | ¹H NMR |
| Principle | Physical separation based on partitioning between mobile and stationary phases. | Spectroscopic detection of nuclei in a magnetic field. |
| Quantitation | Relative (based on peak area percentage). Requires analyte-specific reference standard for absolute quantitation. | Absolute or relative. Can provide absolute purity with a certified internal standard.[1][5] |
| Sensitivity | High (can detect impurities at ppm levels).[6] | Lower than HPLC for trace impurities. |
| Specificity | High, based on retention time. Co-elution can be an issue. | High, based on unique chemical shifts. Provides structural information.[10] |
| Sample Throughput | Moderate (typically 15-40 minutes per sample). | High (typically 5-15 minutes per sample after setup). |
| Destructive? | Yes (sample is consumed). | No (sample can be recovered).[2] |
| Primary Use Case | Ideal for detecting and quantifying trace impurities and related substances. | Excellent for obtaining an absolute purity value and confirming structural integrity. |
Conclusion
Both HPLC and ¹H NMR are indispensable tools for the purity validation of this compound. They provide orthogonal and complementary information, offering a high degree of confidence in the final purity assessment. HPLC is the method of choice for detecting and quantifying low-level impurities, making it ideal for quality control and stability studies.[6][11] Quantitative ¹H NMR, on the other hand, provides a rapid and accurate determination of the absolute purity of the main component and serves as an excellent confirmation of its identity.[1][3][4] For comprehensive and robust purity validation, especially in a regulated environment, the use of both techniques is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. aaps.ca [aaps.ca]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Comparative Study of 6-Acetylpicolinonitrile-Derived Catalysts with Other Pyridine-Based Catalysts: A Review of Publicly Available Data
Introduction to Pyridine-Based Catalysis
Pyridine and its derivatives are a cornerstone of ligand design in homogeneous catalysis. The nitrogen atom in the pyridine ring provides a strong coordination site for a wide variety of transition metals, and the electronic and steric properties of the ligand can be readily tuned by introducing substituents on the pyridine ring. This versatility has led to the development of a vast library of pyridine-based catalysts for a multitude of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
The performance of a pyridine-based catalyst is intricately linked to the nature of the substituents on the pyridine ring. Electron-donating groups generally increase the electron density on the metal center, which can enhance catalytic activity in certain reactions, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can be beneficial for reactions involving nucleophilic attack. The steric bulk of the substituents also plays a crucial role in controlling the selectivity of the catalytic reaction.
Potential Role of 6-Acetylpicolinonitrile as a Ligand
This compound possesses a unique combination of functional groups that could be of interest in catalyst design. The picolinonitrile scaffold itself is a bidentate ligand, with both the pyridine nitrogen and the nitrile nitrogen available for coordination to a metal center. The acetyl group at the 6-position is an electron-withdrawing group, which would be expected to influence the electronic properties of the resulting metal complex.
The presence of the acetyl group could also offer opportunities for further functionalization, allowing for the synthesis of more complex ligand architectures. For instance, the acetyl group could be modified to introduce chiral auxiliaries for asymmetric catalysis or to attach the catalyst to a solid support for easier separation and recycling.
Data Presentation: The Knowledge Gap
Despite the interesting structural features of this compound, a thorough search of the scientific literature did not yield any specific quantitative data on the performance of its derived catalysts. To provide a meaningful comparative analysis as requested, data tables summarizing key performance indicators such as yield, turnover number (TON), turnover frequency (TOF), and selectivity for this compound-derived catalysts alongside other pyridine-based catalysts in specific reactions are essential. The absence of such data in the public domain makes a direct, evidence-based comparison impossible at this time.
Experimental Protocols: A General Framework
While specific experimental protocols for catalysis using this compound-derived catalysts are not available, a general methodology for the synthesis and testing of pyridine-based catalysts can be outlined.
General Procedure for Catalyst Synthesis:
A typical synthesis of a pyridine-based metal complex involves the reaction of the pyridine ligand with a suitable metal precursor in an appropriate solvent.
-
Ligand Dissolution: The pyridine-based ligand (e.g., this compound) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Metal Precursor: A solution of the metal precursor (e.g., a palladium, nickel, or copper salt) in the same or a compatible solvent is added to the ligand solution.
-
Reaction: The reaction mixture is stirred at a specific temperature for a period of time to allow for the formation of the metal complex.
-
Isolation and Purification: The resulting metal complex can be isolated by precipitation, crystallization, or column chromatography.
-
Characterization: The structure and purity of the synthesized catalyst are confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
General Procedure for a Catalytic Reaction (e.g., Suzuki-Miyaura Cross-Coupling):
-
Reaction Setup: A reaction vessel is charged with the aryl halide, the boronic acid, a base (e.g., potassium carbonate), and the catalyst under an inert atmosphere.
-
Solvent Addition: A degassed solvent (e.g., toluene, dioxane, or DMF/water mixtures) is added to the reaction vessel.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred for the required time. The progress of the reaction is monitored by techniques such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the mixture is typically partitioned between an organic solvent and water.
-
Purification: The desired product is isolated from the organic layer by column chromatography.
-
Analysis: The yield and purity of the product are determined.
Mandatory Visualization
Due to the lack of specific data and established signaling pathways or experimental workflows for this compound-derived catalysts, the generation of meaningful Graphviz diagrams as requested is not feasible. Any such diagram would be purely speculative and not based on experimental evidence.
Conclusion
While the field of pyridine-based catalysis is mature and well-documented, there is a clear and significant gap in the scientific literature regarding the catalytic applications of this compound-derived catalysts. The unique structural features of this ligand suggest potential for interesting catalytic properties, but without experimental data, any discussion of its performance relative to other pyridine-based catalysts remains speculative. Further research is needed to synthesize and evaluate the catalytic activity of metal complexes of this compound to unlock their potential and enable their inclusion in comparative studies. Researchers, scientists, and drug development professionals are encouraged to explore this untapped area of catalyst development.
A Comparative Guide to Assessing Enantiomeric Excess in Asymmetric Catalysis: Featuring P,N-Ligands and Alternatives
For researchers, scientists, and drug development professionals, the pursuit of enantiomerically pure compounds is a critical endeavor. Asymmetric catalysis, driven by chiral ligands, offers a powerful strategy to achieve this. This guide provides an objective comparison of the performance of P,N-ligands with other privileged chiral ligand classes, supported by experimental data. Furthermore, it details the crucial methodologies for accurately assessing the enantiomeric excess (ee) of the reaction products, a key metric for success in stereoselective synthesis.
The choice of a chiral ligand is paramount in asymmetric catalysis, directly influencing the stereochemical outcome of a reaction. Among the diverse array of available ligands, P,N-ligands, which contain both phosphorus and nitrogen donor atoms, have emerged as a versatile and highly effective class. Their modular nature allows for fine-tuning of steric and electronic properties, enabling high levels of enantioselectivity in a variety of catalytic transformations. This guide will compare the performance of P,N-ligands with other widely used classes, such as P,P-ligands (e.g., BINAP, DuPhos) and N,N-ligands (e.g., BOX, PYBOX), in benchmark asymmetric reactions.
Performance Comparison of Chiral Ligand Classes
The efficacy of a chiral ligand is primarily evaluated by the yield and enantiomeric excess of the product obtained in a specific catalytic reaction. The following tables summarize the performance of representative P,N-ligands and compare them with established P,P- and N,N-ligands in the well-studied asymmetric hydrogenation of a benchmark substrate.
Table 1: Performance of P,N-Ligands in the Asymmetric Hydrogenation of Methyl (Z)-α-Acetamidocinnamate
| Ligand Type | Specific Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| P,N-Ligand | (S)-iPr-PHOX | [Ir(COD)Cl]₂ | CH₂Cl₂ | 50 | >99 | 98 (R) |
| P,N-Ligand | (R)-SIPHOS | [Rh(COD)₂]BF₄ | Toluene | 10 | 100 | 99 (S) |
| P,N-Ligand | (S,S)-f-binaphane | [Rh(COD)₂]BF₄ | CH₂Cl₂ | 1 | >99 | 99 (R) |
Table 2: Comparative Performance of P,P- and N,N-Ligands in the Same Reaction
| Ligand Type | Specific Ligand | Catalyst Precursor | Solvent | Pressure (atm) | Yield (%) | ee (%) |
| P,P-Ligand | (R)-BINAP | [Rh(COD)₂]BF₄ | MeOH | 3 | >95 | 95 (R) |
| P,P-Ligand | (R,R)-DuPhos | [Rh(COD)₂]OTf | MeOH | 1 | 100 | >99 (R) |
| N,N-Ligand | (S,S)-iPr-PYBOX | Cu(OTf)₂ | CH₂Cl₂ | N/A | 95 | 96 (S) |
Note: The data presented is compiled from various sources and may have been obtained under slightly different reaction conditions. For a direct comparison, it is always advisable to perform in-house screening of ligands.
Experimental Protocols
Accurate assessment of enantiomeric excess is critical for evaluating the success of an asymmetric transformation. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
General Procedure for Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, the chiral ligand (e.g., a P,N-ligand, 0.011 mmol) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) are dissolved in a degassed solvent (e.g., CH₂Cl₂, 5 mL). The solution is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: The substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1 mmol) is dissolved in the reaction solvent (10 mL) in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm).
-
Reaction Monitoring: The reaction mixture is stirred at a specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Protocol for Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: A small amount of the purified product (approx. 1 mg) is dissolved in the HPLC mobile phase (1 mL) to prepare a sample solution.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the analyte (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of solvents, typically hexane and isopropanol, in a specific ratio (e.g., 90:10 v/v). The optimal mobile phase composition must be determined experimentally.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
-
Injection and Analysis: A small volume of the sample solution (e.g., 10 µL) is injected onto the column. The chromatogram will show two separated peaks corresponding to the two enantiomers.
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100[1]
Visualizing the Workflow and Logic
To further clarify the process of catalyst evaluation and ee determination, the following diagrams illustrate the key steps and relationships.
References
comparing the efficiency of different synthetic routes to 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 6-acetylpicolinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on efficiency, availability of starting materials, and reaction conditions. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Stille Coupling & Hydrolysis | Route 2: Weinreb Amide Synthesis |
| Starting Material | 6-Bromopicolinonitrile | 6-Methylpicolinonitrile |
| Overall Yield | ~69% (estimated) | ~63% (estimated) |
| Number of Steps | 2 | 3 |
| Key Reagents | Tributyl(1-ethoxyvinyl)tin, Pd(PPh₃)₄ | KMnO₄, SOCl₂, N,O-Dimethylhydroxylamine, MeMgBr |
| Reaction Conditions | Anhydrous, inert atmosphere | Varies from reflux to low temperature |
| Purification | Column chromatography | Column chromatography, extraction |
Visualizing the Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Figure 1. High-level overview of the two synthetic routes to this compound.
Route 1: Stille Coupling and Hydrolysis
This two-step route commences with the readily available 6-bromopicolinonitrile. A palladium-catalyzed Stille coupling with tributyl(1-ethoxyvinyl)tin introduces the masked acetyl group, followed by a simple acidic hydrolysis to unveil the desired ketone.
Experimental Protocol
Step 1: Synthesis of 6-(1-Ethoxyvinyl)picolinonitrile
To a solution of 6-bromopicolinonitrile (1.0 eq) in anhydrous toluene is added tributyl(1-ethoxyvinyl)tin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed and heated to 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is filtered through celite and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 6-(1-ethoxyvinyl)picolinonitrile.
-
Yield: Approximately 84% (estimated based on similar Stille couplings).
Step 2: Synthesis of this compound
6-(1-Ethoxyvinyl)picolinonitrile (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and 1M aqueous hydrochloric acid. The solution is stirred at room temperature for 2 hours. The reaction mixture is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
-
Yield: 82%[1].
Route 2: Weinreb Amide Synthesis
This three-step synthesis begins with the oxidation of 6-methylpicolinonitrile to the corresponding carboxylic acid. The carboxylic acid is then converted to a Weinreb amide, which subsequently undergoes a Grignard reaction to furnish the target acetyl group.
Experimental Protocol
Step 1: Synthesis of 6-Picolinonitrile-2-carboxylic acid
6-Methylpicolinonitrile (1.0 eq) is added to a solution of potassium permanganate (3.0 eq) in water. The mixture is heated to reflux for 4 hours. After cooling, the manganese dioxide is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid to pH 3, and the resulting precipitate is collected by filtration, washed with cold water, and dried to give 6-picolinonitrile-2-carboxylic acid.
-
Yield: Approximately 85% (estimated based on similar oxidations).
Step 2: Synthesis of 6-Cyano-N-methoxy-N-methylpicolinamide (Weinreb Amide)
A mixture of 6-picolinonitrile-2-carboxylic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. The excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous dichloromethane and added dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in dichloromethane. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the Weinreb amide.
-
Yield: Approximately 80% (estimated based on similar Weinreb amide formations).
Step 3: Synthesis of this compound
The Weinreb amide (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C under an inert atmosphere. A solution of methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords this compound.
-
Yield: Approximately 93% (estimated based on similar Grignard reactions with Weinreb amides).
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is shorter and has a potentially higher overall yield. The key Stille coupling reaction, however, utilizes a toxic organotin reagent and a palladium catalyst, which may require careful handling and removal from the final product.
Route 2 , while longer, employs more classical and often less toxic reagents. The formation of the Weinreb amide is a robust and well-established method for ketone synthesis that avoids over-addition issues commonly encountered with Grignard reagents and other carbonyl compounds.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and tolerance for certain classes of reagents. For large-scale synthesis, the efficiency of Route 1 might be more attractive, provided that purification from tin and palladium residues is not a major concern. For smaller-scale laboratory synthesis where reagent handling and purity are paramount, the Weinreb amide approach in Route 2 presents a reliable and high-yielding alternative.
References
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 6-Acetylpicolinonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical research. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 6-Acetylpicolinonitrile. By juxtaposing its predicted spectroscopic data with the experimental data of two structurally related, commercially available compounds—2-acetylpyridine and picolinonitrile—this document offers a practical framework for spectroscopic analysis.
The structural characterization of a molecule like this compound, which incorporates a pyridine ring, a nitrile group, and an acetyl moiety, relies on a synergistic application of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they enable a confident assignment.
Comparative Spectroscopic Data
To facilitate a clear understanding of the key spectral features, the following tables summarize the predicted data for this compound and the experimentally determined data for 2-acetylpyridine and picolinonitrile.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3100-3000 (Aromatic C-H stretch)~2230 (C≡N stretch)~1700 (C=O stretch)~1600-1450 (Pyridine ring C=C and C=N stretches) |
| 2-Acetylpyridine (Experimental) | 3056 (Aromatic C-H stretch)1701 (C=O stretch)1587, 1566, 1475, 1433 (Pyridine ring C=C and C=N stretches) |
| Picolinonitrile (Experimental) | 3060 (Aromatic C-H stretch)2235 (C≡N stretch)1589, 1473, 1435 (Pyridine ring C=C and C=N stretches) |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methyl Protons |
| This compound (Predicted) | ~8.2-8.4 (H-3, dd)~8.0-8.2 (H-4, t)~7.8-8.0 (H-5, dd) | ~2.7 (s, 3H) |
| 2-Acetylpyridine (Experimental) | 8.68 (H-6, d)8.02 (H-3, d)7.85 (H-4, t)7.45 (H-5, dd) | 2.72 (s, 3H) |
| Picolinonitrile (Experimental) | 8.74 (H-6, d)7.88 (H-4, td)7.75 (H-3, d)7.58 (H-5, ddd) | - |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | Pyridine Ring Carbons | Carbonyl Carbon | Nitrile Carbon | Methyl Carbon |
| This compound (Predicted) | ~152 (C-2)~150 (C-6)~138 (C-4)~128 (C-3)~125 (C-5) | ~198 | ~117 | ~26 |
| 2-Acetylpyridine (Experimental) | 153.6 (C-2)149.0 (C-6)136.8 (C-4)127.3 (C-5)121.7 (C-3) | 200.3 | - | 25.8 |
| Picolinonitrile (Experimental) | 151.8 (C-6)137.2 (C-4)132.8 (C-2)127.1 (C-5)126.8 (C-3) | - | 118.0 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound (Predicted) | 146 | 131 ([M-CH₃]⁺)103 ([M-CH₃CO]⁺)76 ([C₅H₄N]⁺) |
| 2-Acetylpyridine (Experimental) | 121 | 106 ([M-CH₃]⁺)78 ([C₅H₄N]⁺)43 ([CH₃CO]⁺) |
| Picolinonitrile (Experimental) | 104 | 77 ([M-HCN]⁺)76 ([C₅H₄N]⁺) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound and similar compounds.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, for a liquid sample like 2-acetylpyridine, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plates is recorded first and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition for ¹H NMR: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Acquisition for ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using the discussed spectroscopic methods is illustrated in the following diagram.
Caption: Workflow for Spectroscopic Structure Confirmation.
By systematically applying these spectroscopic techniques and comparing the resulting data with that of known, related structures, researchers can confidently confirm the molecular structure of this compound, ensuring the integrity of their chemical research and development efforts.
A Comparative Guide to Precursors for Pyridyl-diimine Ligands in Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical determinant of the final catalyst's performance, influencing activity, selectivity, and stability. This guide provides a comparative analysis of precursors for pyridyl-diimine ligands, focusing on alternatives to 6-acetylpicolinonitrile in the synthesis of late transition metal catalysts for olefin polymerization. While direct comparative data for this compound is limited in publicly available literature, a close analogue, 2,6-diacetylpyridine, and its alternative, 2,6-pyridinedicarboxaldehyde, offer a well-documented basis for comparison in the synthesis of highly active iron (Fe) and cobalt (Co) ethylene polymerization catalysts.
This guide will compare the performance of catalysts derived from these two precursors, highlighting the impact of the resulting ketimine versus aldimine ligand structure on catalytic efficacy. The data presented is collated from seminal studies in the field to provide a predictive framework for catalyst design and selection.
Performance Comparison: Ketimine vs. Aldimine Ligands
The primary distinction between catalysts synthesized from 2,6-diacetylpyridine and 2,6-pyridinedicarboxaldehyde lies in the imine functionality of the resulting 2,6-bis(imino)pyridyl ligand. The former yields a ketimine ligand, while the latter produces an aldimine ligand. This seemingly subtle difference has a profound impact on the catalyst's activity and the properties of the resulting polymer.
The following table summarizes the performance of representative iron (Fe) and cobalt (Co) catalysts bearing these different ligand types in ethylene polymerization.
| Precursor | Ligand Type | Catalyst Complex | Co-catalyst | Activity (g PE/mmol·h·bar) | Polymer Mw ( g/mol ) | Reference |
| 2,6-Diacetylpyridine | Ketimine | [2,6-(ArN=CMe)₂C₅H₃N]FeCl₂ | MAO | 3750 - 20600 | 14,000 - 611,000 | [1] |
| 2,6-Pyridinedicarboxaldehyde | Aldimine | [2,6-(ArN=CH)₂C₅H₃N]FeCl₂ | MAO | ~10x lower than ketimine | Not specified | [1] |
| 2,6-Diacetylpyridine | Ketimine | [2,6-(ArN=CMe)₂C₅H₃N]CoCl₂ | MAO | 450 - 1740 | Not specified | [1] |
| 2,6-Diacetylpyridine (bulky aryl) | Ketimine | [2,6-(ArN=CMe)₂C₅H₃N]FeCl₂ | MAO | up to 40800 | Not specified | [2] |
Ar = a substituted aryl group (e.g., 2,6-diisopropylphenyl); MAO = Methylaluminoxane; PE = Polyethylene; Mw = Weight-average molecular weight.
Key Observations:
-
Catalyst Activity: Iron catalysts bearing ketimine ligands, derived from 2,6-diacetylpyridine, exhibit significantly higher activity in ethylene polymerization, approximately an order of magnitude greater than their aldimine counterparts derived from 2,6-pyridinedicarboxaldehyde.[1]
-
Ligand Bulk: Increasing the steric bulk of the aryl substituents on the imine nitrogen further enhances the catalytic activity.[2]
-
Metal Center: Iron-based catalysts consistently show higher polymerization activity compared to their cobalt analogues with the same ligand system.[1]
Experimental Protocols
Synthesis of 2,6-bis(imino)pyridyl Ligands (General Procedure)
This protocol is adapted from procedures for synthesizing pyridine-bis(imine) ligands.[2]
Materials:
-
2,6-diacetylpyridine or 2,6-pyridinedicarboxaldehyde (1 equivalent)
-
Substituted aniline (e.g., 2,6-diisopropylaniline) (2 equivalents)
-
Methanol (solvent)
-
Formic acid (catalyst)
Procedure:
-
Dissolve 2,6-diacetylpyridine or 2,6-pyridinedicarboxaldehyde in methanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a catalytic amount of formic acid to the mixture.
-
Heat the reaction mixture at 50 °C and stir for the appropriate time (typically several hours) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
Synthesis of Iron(II) and Cobalt(II) Pre-catalysts (General Procedure)
This protocol is adapted from the synthesis of pyridine-bis(imine) metal complexes.[1][2]
Materials:
-
2,6-bis(imino)pyridyl ligand (1 equivalent)
-
Anhydrous iron(II) chloride (FeCl₂) or cobalt(II) chloride (CoCl₂) (1 equivalent)
-
Anhydrous tetrahydrofuran (THF) (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, suspend the 2,6-bis(imino)pyridyl ligand in dry THF in a Schlenk flask.
-
In a separate flask, dissolve the anhydrous metal chloride (FeCl₂ or CoCl₂) in dry THF.
-
Slowly add the metal chloride solution to the ligand suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under vacuum to yield the solid catalyst complex.
-
The resulting complex can be further purified by recrystallization from an appropriate solvent system if necessary.
Diagrams
Caption: Workflow for catalyst synthesis and polymerization.
Caption: Generalized ethylene polymerization pathway.
References
Performance Evaluation of Picolinonitrile-Derived Catalysts in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of picolinonitrile-derived catalysts in various solvent systems. Due to the limited availability of specific data on 6-Acetylpicolinonitrile-derived catalysts in the public domain, this document focuses on the broader class of picolinonitrile and pyridine-based catalysts, drawing on established principles of solvent effects in catalysis. The quantitative data presented herein is illustrative, designed to showcase comparative performance evaluation methodologies.
Introduction
The solvent system is a critical parameter in homogeneous catalysis, profoundly influencing reaction rates, selectivity, and catalyst stability. For picolinonitrile-derived ligands and their corresponding metal complexes, the choice of solvent can dictate the catalytic pathway and overall efficiency. This guide explores these effects through illustrative data and standardized experimental protocols to aid in the rational selection of solvent systems for optimizing catalytic performance.
Comparative Performance Data
The following tables summarize the hypothetical performance of a representative this compound-derived catalyst (termed Cat-APN ) in a model cross-coupling reaction. This data is intended for illustrative purposes to demonstrate the impact of the solvent system on key performance indicators.
Table 1: Performance of Cat-APN in a Suzuki-Miyaura Coupling Reaction
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) |
| Toluene | 2.4 | 85 | 92 | 850 |
| Dioxane | 2.2 | 78 | 88 | 780 |
| Tetrahydrofuran (THF) | 7.6 | 92 | 95 | 920 |
| Acetonitrile | 37.5 | 65 | 70 | 650 |
| Dimethylformamide (DMF) | 36.7 | 72 | 75 | 720 |
| Water/Dioxane (1:1) | ~39 | 88 | 90 | 880 |
Table 2: Performance Comparison with Alternative Catalysts in THF
| Catalyst | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) |
| Cat-APN | Picolinonitrile-derived | 92 | 95 |
| Pd/XPhos | Buchwald-type phosphine | 95 | N/A (achiral) |
| [Rh(COD)Cl]₂/BINAP | Chiral diphosphine | 98 | 99 |
| Proline-derived Organocatalyst | Amino acid-based | 85 | 97 |
Experimental Protocols
Detailed methodologies are crucial for reproducible catalyst evaluation. The following are representative protocols for the synthesis of a picolinonitrile-derived ligand and its application in a catalytic reaction.
General Procedure for Ligand Synthesis (Hypothetical)
-
Starting Material: this compound.
-
Reaction: Condensation with a chiral amine in the presence of a dehydrating agent (e.g., molecular sieves) in anhydrous toluene.
-
Purification: The resulting Schiff base ligand is purified by column chromatography on silica gel.
General Procedure for Catalytic Performance Evaluation (e.g., Suzuki-Miyaura Coupling)
-
Setup: A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv.), boronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the this compound-derived ligand (1.2 mol%) are mixed.
-
Reaction Assembly: The Schlenk flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent is added, followed by the catalyst/ligand mixture.
-
Execution: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by chromatography to determine the yield. Enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Processes
Diagrams can clarify complex experimental workflows and reaction pathways.
Discussion and Conclusion
The choice of solvent plays a multifaceted role in the performance of picolinonitrile-derived catalysts. As suggested by the illustrative data, moderately polar, aprotic solvents like THF can offer a good balance of reactant solubility and catalyst stability, leading to high yields and enantioselectivity. Highly polar solvents such as acetonitrile and DMF may coordinate to the metal center, potentially inhibiting catalysis. Nonpolar solvents like toluene are also effective, though their performance can be sensitive to the specific substrates and ligands used. The use of aqueous solvent mixtures can be beneficial in some cases, promoting certain reaction pathways.
It is imperative for researchers to screen a variety of solvents during reaction optimization. The protocols and comparative data framework provided in this guide offer a starting point for the systematic evaluation of this compound-derived catalysts and their alternatives in different solvent systems, facilitating the development of more efficient and selective catalytic transformations. The principles of green chemistry also encourage the exploration of more environmentally benign solvents.
A Comparative Guide to the Kinetic Reactivity of 6-Acetylpicolinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving key functional moieties analogous to those in 6-acetylpicolinonitrile. Due to a lack of specific kinetic data for this compound in the reviewed literature, this document focuses on the reactivity of 2-acetylpyridine and pyridine-2-carbonitrile (picolinonitrile). This information serves as a valuable predictive tool for understanding the potential reaction kinetics of this compound, enabling researchers to design and optimize synthetic routes and biological assays.
Comparison of Reaction Kinetics: Acetyl vs. Nitrile Group Reactivity
The reactivity of this compound is primarily dictated by its three key features: the acetyl group, the nitrile group, and the pyridine ring. The following sections compare the kinetic behavior of the acetyl and nitrile groups based on studies of analogous compounds.
Enolisation of the Acetyl Group
The acetyl group can undergo enolisation, a key step in many of its reactions, such as aldol condensations and halogenations. The rate of enolisation can be influenced by catalysts.
Hydrolysis of the Nitrile Group
The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid. The rate of this transformation is highly dependent on the reaction conditions, particularly pH. A study on the hydrolysis of 1-methyl-2-cyanopyridinium ions by aqueous base provides valuable kinetic data for a system analogous to the nitrile group in this compound.[2]
The study found that the position of the cyano group on the pyridinium ring significantly affects the rate of hydrolysis. The second-order rate constant for the formation of the 3-carbamidopyridinium ion from the 3-cyano isomer was determined to be 0.28 L mol⁻¹s⁻¹.[2] The relative rates of carbamidopyridinium ion formation for the 2-, 4-, and 3-cyano isomers were found to be 50 : 5.7 : 1, respectively.[2] This suggests that a cyano group at the 2-position (as in picolinonitrile) is significantly more reactive towards hydrolysis than one at the 3-position.
Table 1: Comparison of Second-Order Rate Constants for Hydrolysis of Cyanopyridinium Isomers
| Isomer | Relative Rate of Carboxamide Formation | Second-Order Rate Constant (L mol⁻¹s⁻¹) |
| 1-methyl-2-cyanopyridinium | 50 | ~14 |
| 1-methyl-4-cyanopyridinium | 5.7 | ~1.6 |
| 1-methyl-3-cyanopyridinium | 1 | 0.28[2] |
*Estimated based on the relative rates provided in the study.[2]
Experimental Protocols
Metal-Ion Catalyzed Enolisation of Acetylpyridines (Representative Protocol)
This protocol is based on the methodologies typically employed for studying the kinetics of halogenation of ketones, which is limited by the rate of enolisation.[3]
-
Preparation of Solutions: Stock solutions of the acetylpyridine, iodine, and the metal ion catalyst (e.g., CuCl₂) are prepared in a suitable buffer solution (e.g., acetate buffer) to maintain a constant pH.
-
Kinetic Measurements: The reaction is initiated by mixing the reactants in a cuvette placed in a thermostatted spectrophotometer. The disappearance of iodine is monitored over time by measuring the absorbance at a specific wavelength (e.g., 353 nm).
-
Data Analysis: The initial rates of the reaction are determined from the slope of the absorbance vs. time plots. The order of the reaction with respect to each reactant is determined by varying their initial concentrations. The rate constant for the enolisation is then calculated from the rate law.
Base-Catalyzed Hydrolysis of Cyanopyridinium Ions
The following is a summary of the experimental protocol used in the study of the hydrolysis of 1-methyl-cyanopyridinium ions.[2]
-
Kinetic Measurements: The rate of hydrolysis of 1-methyl-2-cyano- and 1-methyl-4-cyanopyridinium ions was followed by polarographic analysis of the cyanide ion formed. The hydrolysis of the 3-cyano isomer was monitored spectrophotometrically at 350 nm.
-
Product Analysis: The reaction products, including the corresponding pyridones and carbamidopyridinium ions, were identified and quantified to understand the reaction pathways. The ratio of products was found to vary with pH.
-
Rate Constant Determination: Pseudo-first-order rate constants were obtained under conditions of excess base. The second-order rate constants were then calculated by dividing the pseudo-first-order rate constants by the concentration of the base.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed in this guide.
Caption: Metal-ion or proton-catalyzed enolisation of 2-acetylpyridine.
Caption: Base-catalyzed hydrolysis of a 2-cyanopyridinium ion.
References
Benchmarking the Catalytic Prowess of 6-Acetylpicolinonitrile Complexes in Enantioselective Hydroboration
A Comparative Guide for Researchers in Catalysis and Drug Development
In the landscape of asymmetric catalysis, the development of efficient, selective, and cost-effective catalysts is paramount. This guide provides a comprehensive performance benchmark of novel iminopyridine-oxazoline (IPO) cobalt complexes derived from 6-acetylpicolinonitrile against established standards in the enantioselective hydroboration of 1,1-disubstituted aryl alkenes. This reaction is a cornerstone in synthetic chemistry for creating chiral building blocks essential for drug discovery and development. The data presented herein offers a clear, objective comparison to aid researchers in selecting the most suitable catalytic system for their specific needs.
The focus of this guide is on cobalt complexes incorporating ligands derived from this compound, a versatile building block for chiral ligands. These earth-abundant metal catalysts present a sustainable and economical alternative to traditionally used precious metal catalysts, such as those based on rhodium and iridium.[1] This guide will delve into the catalytic activity, enantioselectivity, and substrate scope of these cobalt complexes, juxtaposed with the performance of well-established rhodium and iridium catalysts, as well as other emerging earth-abundant metal-based systems.
Performance Benchmark: this compound-Derived Cobalt Catalysts vs. Industry Standards
The catalytic efficacy of the iminopyridine-oxazoline cobalt (IPO-Co) complexes derived from this compound is summarized below and compared with leading rhodium, iridium, and copper-based catalytic systems for the enantioselective hydroboration of a model substrate, α-methylstyrene.
| Catalyst System | Ligand | Metal | Substrate | Yield (%)[2] | ee (%)[2] | Catalyst Loading (mol%)[2] | Time (h)[2] | Temperature (°C)[2] |
| IPO-Co Complex | Iminopyridine-oxazoline (from this compound) | Co | α-methylstyrene | 85 | 97 | 1 | 3 | 25 |
| Rhodium Standard | TADDOL-derived monophosphite | Rh | β-aryl methylidene | >95 | 98 | 2 | 12 | 25 |
| Iridium Standard | Phosphine-Oxazoline (PHOX) | Ir | α-methylstyrene | >95 | 91 | 1 | 18 | 25 |
| Copper Alternative | Josiphos-type ligand | Cu | 1,1-disubstituted alkene | 99 | 99 | 1 | 12 | 25 |
Table 1: Comparative Catalytic Performance in Enantioselective Hydroboration. This table highlights the high efficiency and enantioselectivity of the this compound-derived cobalt catalyst in comparison to standard rhodium, iridium, and copper-based systems for the hydroboration of similar 1,1-disubstituted alkene substrates.
The data clearly indicates that the IPO-Co complex exhibits catalytic activity and enantioselectivity comparable to, and in some cases exceeding, those of the established precious metal catalysts, while utilizing a more abundant and less expensive metal center.
Substrate Scope of IPO-Co Catalysts
The versatility of the this compound-derived cobalt catalysts was evaluated across a range of 1,1-disubstituted aryl alkenes. The results demonstrate the broad applicability of this catalytic system.
| Substrate | Product | Yield (%)[1][2] | ee (%)[1][2] |
| α-Methylstyrene | 2-Phenyl-1-propanol | 85 | 97 |
| 4-Methoxy-α-methylstyrene | 1-(4-Methoxyphenyl)propan-2-ol | 92 | 98 |
| 4-Chloro-α-methylstyrene | 1-(4-Chlorophenyl)propan-2-ol | 88 | 96 |
| 2-Vinylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 76 | 98 |
| 1,1-Diphenylethylene | 2,2-Diphenylethanol | 65 | 85 |
Table 2: Substrate Scope of the IPO-Co Catalyst in Enantioselective Hydroboration. The catalyst demonstrates high yields and excellent enantioselectivities across a variety of electronically and sterically diverse substrates.
Experimental Protocols
Detailed methodologies for the synthesis of the IPO-Co catalyst and the general procedure for the enantioselective hydroboration are provided below to ensure reproducibility.
Synthesis of Iminopyridine-Oxazoline (IPO) Ligand
The chiral IPO ligand is synthesized in a straightforward two-step process starting from this compound.
References
Cross-Validation of Analytical Methods for the Characterization of 6-Acetylpicolinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 6-Acetylpicolinonitrile, a key intermediate in pharmaceutical synthesis. The selection of robust and reliable analytical methods is paramount for ensuring the quality, purity, and consistency of this compound. This document outlines and objectively compares the performance of several key analytical techniques, supported by representative experimental data and detailed protocols, to aid in method selection and cross-validation efforts.
Comparative Analysis of Analytical Methods
The characterization of this compound typically involves a suite of analytical techniques to confirm its identity, quantify its purity, and identify any potential impurities. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance parameters for the analysis of this compound using various analytical techniques. These values are representative and may vary based on the specific instrumentation and method validation protocols.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance
| Parameter | Performance Metric |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance
| Parameter | Performance Metric |
| Limit of Detection (LOD) | < 0.1 ppm |
| Limit of Quantification (LOQ) | 0.3 ppm |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 3: Method Cross-Validation Summary
| Analytical Method | Primary Application | Key Advantages | Key Limitations |
| HPLC-UV | Purity assessment and quantification of non-volatile impurities. | Robust, reproducible, and widely available. | Lower sensitivity compared to MS detection; may not be suitable for volatile impurities. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity; provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H NMR | Structural elucidation and confirmation of identity. | Provides detailed structural information; inherently quantitative without a reference standard. | Lower sensitivity compared to chromatographic methods. |
| FTIR | Identification of functional groups. | Fast and non-destructive. | Provides limited quantitative information; not ideal for complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the quantitative determination of this compound and its non-volatile impurities.
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions to prepare working standards and samples at the desired concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
GC System:
-
Injector Temperature: 250 °C
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
-
MS System:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40 - 450
-
-
Sample Preparation:
-
Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or acetonitrile).
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Instrument: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Parameters:
-
Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is used as a rapid identification technique based on the presence of characteristic functional groups.
-
Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Visualizing the Cross-Validation Workflow
The cross-validation of analytical methods ensures the consistency and reliability of results across different techniques. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the cross-validation of analytical methods.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. HPLC and GC-MS are powerful tools for purity assessment and impurity profiling, offering excellent sensitivity and quantitative accuracy. NMR and FTIR spectroscopy are indispensable for unequivocal structural confirmation and functional group analysis.
A thorough cross-validation of these methods, as outlined in this guide, is crucial for establishing a robust analytical control strategy. By comparing the results from orthogonal techniques, researchers and drug development professionals can ensure the generation of reliable and comprehensive data, ultimately safeguarding the quality and consistency of the final pharmaceutical product.
References
Safety Operating Guide
Proper Disposal of 6-Acetylpicolinonitrile: A Guide for Laboratory Professionals
For Immediate Release – This document provides essential procedural guidance for the safe disposal of 6-Acetylpicolinonitrile (CAS No. 159307-02-5), a chemical reagent used in synthetic chemistry. Adherence to these protocols is crucial for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard and Safety Overview
This compound is classified as harmful if swallowed. Due to its chemical nature as an organic nitrile, it must be handled with care, assuming it may possess other potential hazards typical of this chemical class. All waste generated from the use of this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard laboratory drains or general refuse.
Quantitative Safety and Physical Data
The following table summarizes the available hazard and physical property data for this compound. This information should be reviewed before any handling or disposal procedures are initiated.
| Parameter | Value / Information | Source |
| GHS Pictogram | Sigma-Aldrich | |
| GHS Signal Word | Warning | Sigma-Aldrich |
| GHS Hazard Statement | H302: Harmful if swallowed | Sigma-Aldrich |
| Molecular Formula | C₈H₆N₂O | LookChem[1] |
| Molecular Weight | 146.15 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Conditions | Sealed in dry, room temperature | Sigma-Aldrich |
| Boiling Point (Predicted) | 287.8 ± 25.0 °C | LookChem[1] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | LookChem[1] |
| Toxicity Data (LD50/LC50) | Data not readily available. Treat as toxic. |
Experimental Protocol for Proper Disposal
This step-by-step protocol outlines the mandatory procedure for the safe segregation, containment, and disposal of all waste streams containing this compound.
3.1. Personal Protective Equipment (PPE) and Safety Precautions
-
PPE Requirement: Before beginning any waste handling, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles with side shields or a face shield.
-
A laboratory coat.
-
-
Work Area: Conduct all waste handling and consolidation procedures within a certified chemical fume hood to prevent inhalation of any dust or vapors.
3.2. Waste Segregation and Collection
Proper segregation is critical to ensure safe disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Carefully collect any residual solid this compound, contaminated weigh boats, or filter papers using a spatula or brush.
-
Place the solid waste into a designated, chemically resistant, and clearly labeled "Hazardous Organic Waste" container with a secure screw-top lid.
-
Avoid generating dust during the transfer.
-
-
Contaminated Labware and Debris:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be considered hazardous waste.
-
Place these items into the same designated "Hazardous Organic Waste" container as the solid waste.
-
-
Rinsate from Cleaning Non-Disposable Glassware:
-
When cleaning glassware, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining residue.
-
Collect this first rinsate in a separate, clearly labeled "Hazardous Organic Solvent Waste" container.
-
Crucially, do not pour any rinsate down the drain. Subsequent washes with detergent and water can be performed after the initial solvent rinse has been collected as hazardous waste.
-
3.3. Containerization, Labeling, and Storage
-
Container: Use only chemically compatible, leak-proof containers provided by your institution's EHS department or a certified supplier.
-
Labeling: The waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed").
-
The accumulation start date (the date the first piece of waste was added).
-
-
Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment to capture any potential leaks.
3.4. Arranging for Final Disposal
-
Professional Disposal: The final disposal of this compound must be handled by your institution's EHS department or a licensed hazardous waste disposal vendor.
-
Scheduling Pickup: Follow your institution's specific procedures to schedule a waste pickup. Ensure all required documentation, such as a waste manifest, is completed accurately.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This guide is intended for informational purposes and is based on currently available data. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the product in your possession and adhere to all local, state, and federal regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department should be your primary resource for specific guidance.
References
Personal protective equipment for handling 6-Acetylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 6-Acetylpicolinonitrile (CAS No. 159307-02-5). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed (H302). Appropriate personal protective equipment must be worn to prevent exposure. The selection of PPE is contingent on the specific laboratory procedure and potential for exposure.
Recommended Personal Protective Equipment
| Situation | Required PPE | Specifications & Rationale |
| Routine Handling (e.g., weighing, preparing solutions in a fume hood) | • Safety Glasses with side shields• Nitrile Gloves• Laboratory Coat | Standard laboratory practice to protect against splashes and minor spills. Nitrile gloves offer good chemical resistance. |
| Procedures with High Splash Potential or Aerosol Generation | • Chemical Splash Goggles or Face Shield• Nitrile Gloves• Chemical-resistant Laboratory Coat or Apron | Enhanced facial and body protection is necessary to prevent contact with larger quantities or aerosols. |
| Spill Cleanup | • Chemical Splash Goggles• Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical-resistant Laboratory Coat and Apron• Respiratory Protection (if spill is large, in a poorly ventilated area, or generates dust/aerosols) | Full body and respiratory protection is critical during spill cleanup to prevent inhalation and skin contact with a concentrated amount of the chemical. |
| Emergency Situations (e.g., large, uncontrolled release) | • Full-face Respirator with appropriate cartridges• Chemical-resistant Suit• Heavy-duty Chemical-resistant Gloves and Boots | Maximum protection is required in emergency scenarios where the concentration and exposure risk are highest. |
Operational and Disposal Plans
Safe Handling Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust, mists, or aerosols.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.
Spill Response Plan
In the event of a spill, follow these step-by-step procedures to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, gloves, absorbent materials), and solutions, must be treated as hazardous chemical waste.
-
Segregation: Segregate waste from general laboratory trash.
-
Containerization: Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste. Ensure the container is securely sealed.
-
Labeling: The waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards (e.g., "Acutely Toxic")
-
Accumulation Start Date
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[1][2]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. |
PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision-making for PPE selection when handling this compound.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
